Anhydrosimvastatin
描述
属性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWBTKPNWCYHM-RLSQPJRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175328 | |
| Record name | Anhydro simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210980-68-0 | |
| Record name | Anhydro simvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydro simvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210980-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANHYDRO SIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of Anhydrosimvastatin: A Deep Dive into its Formation from Simvastatin
For Immediate Release
[CITY, STATE] – An in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive understanding of the formation mechanism of anhydrosimvastatin, a critical degradation product of the widely prescribed cholesterol-lowering drug, simvastatin. This whitepaper details the chemical pathways, experimental methodologies, and quantitative data surrounding this transformation, providing a vital resource for ensuring the quality, stability, and safety of simvastatin-based pharmaceuticals.
Simvastatin, a prodrug, is administered in its inactive lactone form.[1][2] In the body, it is converted to its active β-hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] However, under certain conditions, particularly acidic environments, simvastatin can degrade into several impurities, with this compound (also known as dehydrosimvastatin or Impurity C) being a significant one.[3][4][5] Understanding the mechanism of this degradation is paramount for the development of stable drug formulations.
The Chemical Pathway: An Acid-Catalyzed Dehydration
The formation of this compound from simvastatin is a two-step process that is catalyzed by the presence of acid.
-
Lactone Hydrolysis: The initial step involves the acid-catalyzed hydrolysis of the lactone ring of the simvastatin molecule. This reaction opens the ring to form simvastatin hydroxy acid, the active form of the drug.[6][7][8]
-
Dehydration: The subsequent and defining step is the dehydration of the simvastatin hydroxy acid. Under acidic conditions, the tertiary hydroxyl group in the opened lactone ring is protonated, forming a good leaving group (water). The departure of the water molecule leads to the formation of a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom results in the formation of a double bond, yielding the more stable conjugated system of this compound.
The chemical structures and the proposed reaction mechanism are illustrated below:
Caption: Proposed mechanism for the formation of this compound from simvastatin.
Quantitative Analysis of Simvastatin Degradation
Forced degradation studies are instrumental in understanding the stability of a drug substance. The table below summarizes quantitative data from a representative study on simvastatin degradation under various stress conditions.
| Stress Condition | Temperature (°C) | Duration | Extent of Degradation (%) | This compound Formation |
| Acidic (0.1M HCl) | Ambient | 3 hours | Significant | Observed as a major degradation product[3] |
| Alkaline (0.1M NaOH) | Ambient | 1 hour | Significant | Primarily hydrolysis to simvastatin acid |
| Oxidative (30% H₂O₂) | Ambient | 3 hours | Moderate | Other oxidative degradation products formed |
| Thermal | 60 | 24 hours | Slight | Minimal degradation |
| Photolytic | UV/Visible Light | - | Slight | Minimal degradation |
Experimental Protocols for Forced Degradation Studies
The following is a generalized protocol for conducting forced degradation studies on simvastatin to investigate the formation of this compound.
Caption: General workflow for forced degradation studies of simvastatin.
Detailed Methodologies:
-
Sample Preparation: A stock solution of simvastatin (e.g., 1 mg/mL) is prepared in a mixture of acetonitrile and water.[3]
-
Acid Degradation: The stock solution is treated with an equal volume of 0.1M hydrochloric acid and kept at room temperature for a specified period (e.g., 3 hours).[3] The reaction is then neutralized with a suitable base (e.g., 0.1M sodium hydroxide).
-
Analytical Technique: The separation and quantification of simvastatin and its degradation products are typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS).[3][4][9]
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: Mass spectrometry allows for the identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound has a molecular weight of 400.55 g/mol .[10][11][12]
-
This comprehensive guide provides a foundational understanding of the mechanism of this compound formation. For drug development professionals, this knowledge is critical for designing stable formulations and ensuring the safety and efficacy of simvastatin products. Further research into the kinetics of this degradation pathway will provide even greater insights for optimizing drug stability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. US20050192340A1 - Simvastatin formulations and methods of making same - Google Patents [patents.google.com]
- 8. 3S)-Hydroxy Simvastatin | Benchchem [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. This compound (Dehydro simvastatin) | DC Chemicals [dcchemicals.com]
- 12. Anhydro SiMvastatin (SiMvastatin IMpurity C) [chembk.com]
The Emergence of Anhydrosimvastatin: An In-depth Technical Guide to a Key Simvastatin Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, formation, and analytical characterization of anhydrosimvastatin, a critical impurity in the manufacturing and storage of simvastatin. Simvastatin, a widely prescribed lipid-lowering agent, is susceptible to degradation, particularly under acidic conditions, leading to the formation of various impurities that can impact its safety and efficacy.[1] this compound, also known as simvastatin impurity C, is a prominent degradation product formed through the dehydration of the simvastatin molecule.[2] Understanding the profile of such impurities is a regulatory expectation and a critical aspect of drug development and quality control.
Formation and Discovery
This compound is primarily formed from simvastatin through an acid-catalyzed dehydration reaction. Forced degradation studies, a cornerstone of drug stability testing, have been instrumental in identifying and characterizing this impurity.[1] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[1] Under acidic hydrolysis, simvastatin undergoes a loss of a water molecule from its hydroxy-lactone moiety, resulting in the formation of a double bond and yielding this compound.[1]
The identification of this compound has been largely accomplished through the use of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[3] These methods allow for the separation of the impurity from the parent drug and other related substances, followed by its unequivocal identification based on its mass-to-charge ratio and fragmentation pattern.
Quantitative Analysis of this compound Formation
Forced degradation studies provide valuable quantitative data on the propensity of a drug to form specific impurities under various stress conditions. The table below summarizes typical findings from such studies on simvastatin, highlighting the conditions that favor the formation of this compound.
| Stress Condition | Reagent/Parameters | This compound Detected | Other Major Degradants | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 3 hours | Yes | Simvastatin Hydroxy Acid | [1] |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 2 hours | No | Simvastatin Hydroxy Acid | [1] |
| Oxidative Stress | 3% H₂O₂, 60°C, 14 hours | No | Oxidized derivatives | [1] |
| Thermal Stress | 80°C, 4 hours | No | - | [1] |
| Photolytic Stress | Sunlight, 4 hours | No | - | [1] |
Experimental Protocols
The accurate detection and quantification of this compound rely on validated, stability-indicating analytical methods. Below are detailed methodologies for the key experiments used in the analysis of this impurity.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This method is suitable for the separation and quantification of simvastatin and its related substances, including this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[4]
-
Mobile Phase:
-
Gradient Program: A gradient elution is typically employed to achieve optimal separation. A common starting condition is 65:35 (Acetonitrile:Buffer), with adjustments made based on the specific impurity profile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Simvastatin tablets are dissolved in a suitable diluent, such as a mixture of 0.3% acetic acid in 80:20 acetonitrile/water, to a concentration of approximately 0.1 mg/mL.[3] For forced degradation studies, the drug solution is subjected to stress conditions (e.g., addition of 0.01 N HCl and incubation at room temperature for 2 hours) and then neutralized before dilution.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Characterization
LC-MS/MS provides high sensitivity and specificity for the structural elucidation of impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Poroshell 120 EC C18 (50 x 3.0 mm, 2.7 µm) or equivalent.[2]
-
Mobile Phase:
-
Gradient Program: A gradient program is used to separate the analytes.
-
Flow Rate: 0.8 mL/min.[6]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometer Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, while full scan and product ion scan modes are used for identification.
-
Precursor Ion (m/z): For this compound, the protonated molecule [M+H]⁺ is monitored.
-
Product Ions (m/z): Characteristic fragment ions of this compound are monitored for confirmation.
-
Collision Energy: Optimized for the specific transition of interest.
-
-
Sample Preparation: Similar to the HPLC-UV method, with final dilution in the mobile phase.
Visualizing Key Processes
Diagrams are essential for illustrating complex chemical reactions and analytical workflows. The following visualizations have been created using the DOT language to depict the formation of this compound and the analytical process for its identification.
Caption: Formation of this compound from Simvastatin.
Caption: Workflow for this compound Analysis.
Biological Activity of this compound
While the parent compound, simvastatin, is well-studied for its cholesterol-lowering effects through the inhibition of HMG-CoA reductase, as well as other pleiotropic effects like antimicrobial and anti-inflammatory activities, there is limited publicly available information on the specific biological activity or signaling pathways affected by this compound.[7][8] The focus of research and regulatory scrutiny has primarily been on its detection, quantification, and control as a process-related impurity and degradation product to ensure the quality and safety of simvastatin drug products. Further research may be warranted to fully understand the pharmacological and toxicological profile of this impurity.
Conclusion
The discovery and characterization of this compound as a key impurity of simvastatin underscore the importance of comprehensive stability and impurity profiling in drug development. Through the application of forced degradation studies and advanced analytical techniques like HPLC and LC-MS, the formation pathway and analytical control of this impurity are well-understood. This knowledge is critical for ensuring the quality, safety, and efficacy of simvastatin formulations. Continuous monitoring and control of this compound levels are essential components of good manufacturing practices and regulatory compliance in the pharmaceutical industry.
References
- 1. scispace.com [scispace.com]
- 2. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. wjbphs.com [wjbphs.com]
- 5. jocpr.com [jocpr.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Physicochemical Characteristics of Anhydrosimvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrosimvastatin, recognized in pharmaceutical contexts as Simvastatin Impurity C, is a critical molecule in the quality control and stability assessment of simvastatin, a widely used lipid-lowering drug. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, quality assurance, and analytical sciences. This document compiles available data on its chemical identity, physical properties, solubility, and stability, supported by detailed experimental methodologies.
Chemical and Physical Properties
This compound is a dehydration product of simvastatin, characterized by the formation of a double bond in the hexahydronaphthalene ring system. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Systematic Name | [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
| Synonyms | Dehydro Simvastatin, Simvastatin Impurity C |
| CAS Number | 210980-68-0 |
| Molecular Formula | C₂₅H₃₆O₄ |
| Molecular Weight | 400.55 g/mol |
| Appearance | Light Beige Solid |
| Melting Point | 57 - 60°C (Predicted) |
| Boiling Point | 536.8 ± 50.0 °C (Predicted) |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) |
| logP | 5.55 |
Solubility Profile
This compound is characterized by its lipophilic nature, rendering it poorly soluble in aqueous solutions but soluble in various organic solvents.
| Solvent | Solubility |
| Acetonitrile | Slightly Soluble |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| Methanol | Slightly Soluble |
Spectroscopic and Chromatographic Data
The structural identity of this compound is confirmed through various spectroscopic and chromatographic techniques.
| Technique | Data |
| ¹H-NMR | 400 MHz spectrum available with reference standards. |
| Mass Spectrometry (MS) | Provides a molecular ion peak corresponding to the molecular weight. |
| InChI | 1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1 |
| SMILES | CCC(C)(C)C(=O)O[C@H]1C--INVALID-LINK--C=C2C=C--INVALID-LINK----INVALID-LINK--[C@@H]12 |
Stability Profile
This compound is a known degradation product of simvastatin, particularly under forced degradation conditions. Understanding its formation is crucial for the stability-indicating methods of simvastatin-containing products.
| Stress Condition | Outcome |
| Acidic Hydrolysis | Simvastatin degrades to form this compound.[1] |
| Alkaline Hydrolysis | Simvastatin is susceptible to degradation, though formation of this compound is less prominent. |
| Oxidative | Simvastatin undergoes degradation. |
| Thermal | Exposure to heat can lead to the degradation of simvastatin.[1] |
| Photolytic | Simvastatin shows some sensitivity to light exposure.[1] |
Experimental Protocols
Forced Degradation Study for this compound Formation
This protocol outlines a general procedure for inducing the degradation of simvastatin to generate this compound for analytical purposes.
Caption: Forced degradation workflow for simvastatin.
UHPLC Method for Separation of Simvastatin and Its Impurities
A validated, stability-indicating method is essential for the accurate quantification of this compound.
-
Column: Poroshell 120 EC C18 (50 x 3.0 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: 20 mM ammonium formate, pH 4.0.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A suitable gradient program to resolve simvastatin from its impurities.
-
Flow Rate: As per optimized method.
-
Column Temperature: Controlled, e.g., ambient or elevated.
-
Detection: UV spectrophotometry or mass spectrometry.
Polymorphism
Currently, there is limited publicly available information specifically detailing the polymorphic forms of isolated this compound. Characterization techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be required to investigate its solid-state properties.
Logical Relationship of this compound to Simvastatin
This compound is directly derived from simvastatin through a dehydration reaction, which is a common degradation pathway.
Caption: Formation of this compound from Simvastatin.
Conclusion
This compound is a well-documented impurity and degradation product of simvastatin. While its basic chemical identity and qualitative properties are established, a comprehensive understanding of its quantitative physicochemical characteristics, such as precise solubility, polymorphism, and intrinsic stability, requires further dedicated investigation. The experimental protocols and data presented in this guide provide a foundational understanding for professionals working with simvastatin and its related substances.
References
An In-depth Technical Guide on the Potential Biological Activity of Anhydrosimvastatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydrosimvastatin, a primary degradation product and known impurity of the widely prescribed cholesterol-lowering drug simvastatin, presents a molecule of interest in pharmaceutical research and drug development. While direct biological activity data on this compound is scarce, its structural relationship to simvastatin allows for informed postulations regarding its potential physiological effects. This technical guide provides a comprehensive overview of the known biological activities of simvastatin as a foundational context and extrapolates the potential activities of this compound based on structure-activity relationship principles. This document is intended to serve as a resource for researchers investigating statin impurities, degradation products, and their potential biological implications.
Introduction: Simvastatin and its Degradant, this compound
Simvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[1][2]. Administered as an inactive lactone prodrug, simvastatin is hydrolyzed in vivo to its active β-hydroxy acid form, which competitively inhibits the enzyme[1]. This compound is a common impurity and degradation product of simvastatin, formed through the loss of a water molecule from the dihydroxyheptanoic acid moiety of the parent drug[2]. This structural alteration, specifically the removal of a critical hydroxyl group and the formation of a double bond in the pyranone ring, is predicted to significantly impact its biological activity.
Chemical Structures:
The Pharmacophore of Statins and Predicted Activity of this compound
The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase. This activity is largely attributed to the dihydroxyheptanoic acid portion of the molecule, which mimics the structure of the natural substrate, HMG-CoA[3]. The 3- and 5-hydroxyl groups of the active acid form of statins are crucial for binding to the active site of the HMG-CoA reductase enzyme[5][6].
This compound lacks the 5-hydroxyl group and possesses a double bond within the pyranone ring. This significant structural deviation from the essential statin pharmacophore strongly suggests that This compound is unlikely to exhibit significant inhibitory activity against HMG-CoA reductase . The absence of the key hydroxyl group would disrupt the necessary hydrogen bonding interactions within the enzyme's active site, thereby diminishing or abolishing its binding affinity[5].
Potential Biological Activities of this compound (Inferred from Simvastatin)
Despite its predicted lack of HMG-CoA reductase inhibitory activity, the potential for other biological effects of this compound cannot be entirely dismissed without direct experimental evidence. These potential activities are hypothesized based on the known pleiotropic (non-lipid-lowering) effects of simvastatin.
Anti-inflammatory Effects
Simvastatin has been shown to exert anti-inflammatory effects independent of its lipid-lowering properties. It can reduce the levels of pro-inflammatory cytokines and markers such as C-reactive protein (CRP)[7].
Table 1: Anti-inflammatory Effects of Simvastatin
| Parameter | Study Population | Treatment | Result |
| C-reactive protein (CRP) | Hypercholesterolemic men | Simvastatin (20-40 mg/day) for 3 months | Significant reduction in serum CRP levels[7]. |
| Tumor Necrosis Factor-alpha (TNF-α) | Hypercholesterolemic men | Simvastatin (20-40 mg/day) for 3 months | Significant reduction in serum TNF-α levels[7]. |
| Interleukin-6 (IL-6) | Hypercholesterolemic men | Simvastatin (20-40 mg/day) for 3 months | Decreased IL-6 levels in subjects with marked hypercholesterolemia[7]. |
It is plausible that the core steroidal structure of this compound, shared with simvastatin, might interact with cellular pathways involved in inflammation. However, the extent and nature of this activity would require dedicated investigation.
Antioxidant Properties
Statins, including simvastatin, have been reported to possess antioxidant properties. These effects may contribute to their cardiovascular protective benefits.
Table 2: Antioxidant Effects of Simvastatin in Asthmatic Patients
| Parameter | Before Treatment (mean) | After Treatment (mean) |
| Serum Malondialdehyde (MDA) | 7.2 μmol/l | 4.35 μmol/l |
| Total Antioxidant Capacity | 612 μmol/l | 892 μmol/l |
| Oxidation Index | 11.76 | 4.87 |
Data from a study on the anti-inflammatory and antioxidant activity of simvastatin in asthma.
The potential for this compound to exhibit antioxidant activity would depend on whether the structural modifications affect its ability to scavenge free radicals or modulate oxidative stress pathways.
Experimental Protocols for Assessing Biological Activity
The following are generalized experimental protocols for assays that could be employed to investigate the potential biological activities of this compound, based on methods used for simvastatin.
HMG-CoA Reductase Activity Assay
Objective: To determine the in vitro inhibitory effect of a compound on HMG-CoA reductase activity.
Methodology:
-
Enzyme Source: Purified recombinant human HMG-CoA reductase.
-
Substrate: HMG-CoA and NADPH.
-
Assay Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.
-
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and HMG-CoA reductase.
-
Add varying concentrations of the test compound (this compound) or a known inhibitor (pravastatin as a positive control).
-
Initiate the reaction by adding HMG-CoA.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for the test compound.
Cell-Based Assay for Anti-inflammatory Activity
Objective: To assess the effect of a compound on the production of pro-inflammatory cytokines in cultured cells.
Methodology:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound (this compound) for a specified period.
-
Stimulate the cells with LPS.
-
After incubation, collect the cell culture supernatant.
-
-
Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathways Potentially Modulated by this compound
The following diagrams illustrate signaling pathways known to be modulated by simvastatin. These represent potential targets for this compound, although the specific effects are likely to differ due to its altered structure.
HMG-CoA Reductase Pathway and Downstream Effects of Simvastatin
Caption: Inhibition of HMG-CoA reductase by simvastatin blocks cholesterol and isoprenoid synthesis.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for evaluating the anti-inflammatory potential of this compound.
Conclusion and Future Directions
This compound, a degradation product of simvastatin, is predicted to have negligible HMG-CoA reductase inhibitory activity due to its altered chemical structure, specifically the absence of a key hydroxyl group. However, the possibility of other biological activities, such as anti-inflammatory or antioxidant effects, remains an open area for investigation. The structural similarity to the core of simvastatin suggests that interactions with other cellular targets are conceivable.
Future research should focus on the direct in vitro and in vivo evaluation of this compound to definitively characterize its biological profile. Such studies would be valuable for understanding the potential impact of simvastatin degradation on its overall therapeutic effect and safety profile. This knowledge is crucial for the development of stable statin formulations and for regulatory considerations regarding impurities in pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative structure-activity relationship study of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and quantitative structure-activity relationship study of lepidopteran HMG-CoA reductase inhibitors as selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Influence of pH and Temperature on the Conversion of Simvastatin to Anhydrosimvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal roles of pH and temperature in the chemical transformation of simvastatin, a widely prescribed cholesterol-lowering medication, into its anhydrosimvastatin derivative. Understanding the dynamics of this conversion is paramount for ensuring drug stability, efficacy, and safety throughout the development, formulation, and storage lifecycle. This document provides a comprehensive overview of the underlying chemical pathways, detailed experimental protocols for monitoring this conversion, and a summary of the available quantitative data.
Introduction: Simvastatin Stability and the Formation of this compound
Simvastatin, a lactone prodrug, is hydrolyzed in vivo to its active β-hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase. However, the lactone ring of simvastatin is susceptible to degradation under various environmental conditions, leading to the formation of several impurities. Among these, this compound is a significant degradation product that can arise, particularly under acidic conditions. The presence of such impurities can impact the drug's safety and efficacy profile. Therefore, a thorough understanding and control of the factors influencing the formation of this compound are critical in pharmaceutical development.
The conversion of simvastatin to this compound is primarily an acid-catalyzed dehydration reaction. The rate and extent of this conversion are significantly influenced by the pH of the surrounding medium and the ambient temperature.
The Role of pH in this compound Formation
The pH of the environment is a critical determinant of simvastatin's stability. While simvastatin is relatively stable in neutral and mildly acidic conditions, its degradation is accelerated in both strongly acidic and alkaline environments.
-
Acidic Conditions (pH < 4): In a low pH environment, the lactone ring of simvastatin is susceptible to acid-catalyzed hydrolysis to form the corresponding hydroxy acid. Concurrently, the acidic environment promotes a dehydration reaction of the hydroxy lactone moiety, leading to the formation of this compound. Although the formation of this compound is a known degradation pathway under acidic stress, comprehensive quantitative studies detailing the percentage yield at various specific pH values are limited in publicly available literature. Forced degradation studies typically report the presence of this compound as a notable impurity under acidic conditions. For instance, studies using 0.1 M HCl have shown the formation of this compound[1].
-
Neutral to Mildly Acidic Conditions (pH 4-7): In this range, the rate of both hydrolysis and dehydration is generally slower, representing the conditions for optimal stability of simvastatin.
-
Alkaline Conditions (pH > 8): Under alkaline conditions, the primary degradation pathway is the rapid hydrolysis of the lactone ring to form the salt of the simvastatin hydroxy acid. The formation of this compound is not a significant pathway under these conditions. The degradation of simvastatin is significantly more rapid at alkaline pH compared to acidic or neutral pH[2][3].
The Influence of Temperature on this compound Conversion
Temperature plays a crucial role in the kinetics of the conversion of simvastatin to this compound. As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation.
Forced degradation studies are often conducted at elevated temperatures to accelerate the degradation process and identify potential degradation products. For example, studies have been performed at temperatures ranging from 40°C to 80°C to investigate the stability of simvastatin under various stress conditions[2][4]. It is well-established that higher temperatures increase the rate of hydrolytic degradation of simvastatin[2][3]. While it is inferred that temperature also accelerates the acid-catalyzed dehydration to this compound, specific kinetic data and quantitative yields at different temperatures are not extensively documented in the literature.
Quantitative Data on Simvastatin Degradation
While specific quantitative data for this compound formation is scarce, the overall degradation of simvastatin under various pH and temperature conditions has been studied. The following table summarizes the findings on simvastatin degradation, which primarily focuses on the hydrolysis to simvastatin acid.
| pH | Temperature (°C) | Observation | Reference |
| 2-8 | 40 | Degradation rate increases significantly with increasing pH. | [2] |
| 6 | 60 - 80 | Degradation rate (hydrolysis) increases with temperature. | [2] |
| Acidic (0.1 N HCl) | 80 | Significant degradation observed after 3 hours. | [4] |
| Alkaline (0.1 N NaOH) | 80 | Significant degradation observed after 2 hours. | [4] |
| Neutral (Water) | 80 | Significant degradation observed after 3 hours. | [4] |
Note: The data above primarily reflects the hydrolysis of simvastatin to its hydroxy acid form. While this compound is a known product of acid degradation, specific percentages of its formation under these conditions are not consistently reported.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of simvastatin degradation and the formation of this compound.
Forced Degradation Study under Acidic Conditions
This protocol is designed to induce the degradation of simvastatin under acidic conditions to generate and identify degradation products, including this compound.
Materials:
-
Simvastatin reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating apparatus (e.g., water bath or oven)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Simvastatin Stock Solution: Accurately weigh and dissolve a known amount of simvastatin reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
Pipette a known volume of the simvastatin stock solution into a volumetric flask.
-
Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of simvastatin (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C or 80°C) for a specified period (e.g., 2, 4, 6, 8 hours). Samples can be withdrawn at different time points to study the kinetics of degradation.
-
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH to stop the reaction.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the prepared sample using a validated stability-indicating HPLC method capable of separating simvastatin from its degradation products, including this compound.
HPLC Method for the Quantification of Simvastatin and this compound
This method provides a framework for the chromatographic separation and quantification of simvastatin and this compound.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer or ammonium acetate buffer, pH adjusted to the acidic range, e.g., pH 3-4).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C - 30°C
-
Detection: UV at 238 nm or Mass Spectrometry (for confirmation of identity)
-
Injection Volume: 20 µL
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Proposed Signaling Pathway for this compound Formation
References
- 1. MNBA-mediated β-lactone formation: mechanistic studies and application for the asymmetric total synthesis of tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
Theoretical Formation Pathways of Anhydrosimvastatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical formation pathways of anhydrosimvastatin, a known impurity and degradation product of the cholesterol-lowering drug, simvastatin. Understanding these pathways is critical for the development of stable simvastatin formulations and for ensuring drug product quality and safety. This document details the reaction mechanisms, summarizes quantitative data from forced degradation studies, provides a representative experimental protocol for inducing degradation, and visualizes the key chemical transformations.
Introduction to Simvastatin and its Degradation
Simvastatin is a lactone prodrug that, after oral administration, is hydrolyzed to its active β-hydroxy acid form, a potent inhibitor of HMG-CoA reductase.[1] The lactone ring in the simvastatin molecule is susceptible to hydrolysis, which is a primary route of degradation.[2] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products like this compound and elucidating their formation pathways.[1]
The Primary Formation Pathway of this compound
The principal theoretical pathway for the formation of this compound involves a two-step process initiated by acidic conditions.
Step 1: Acid-Catalyzed Hydrolysis of Simvastatin
The initial step is the acid-catalyzed hydrolysis of the lactone ring of simvastatin. This reaction opens the ring to form simvastatin hydroxy acid (SVA), the active form of the drug.[3][4] This hydrolysis is a pH-dependent process, with the rate of conversion being strongly influenced by the acidity of the environment.[4] Under acidic conditions, the equilibrium between the lactone and hydroxy acid forms shifts towards the latter.[5]
Step 2: Dehydration of Simvastatin Hydroxy Acid
Following the formation of simvastatin hydroxy acid, the subsequent and defining step in the formation of this compound is the dehydration of the β-hydroxy acid moiety. This elimination reaction results in the formation of a carbon-carbon double bond, yielding the eno-lactone structure of this compound. While this degradation product can form under various stress conditions, its appearance is notably cited in studies involving acidic stress.
Quantitative Data from Forced Degradation Studies
Forced degradation studies provide valuable quantitative data on the conditions leading to the formation of this compound and other degradation products. The following tables summarize findings from various studies.
| Stress Condition | Acid Concentration | Temperature | Time | Key Observations | Reference |
| Acid Hydrolysis | 0.1 M HCl | 100 °C | 5 min | Four major degradation products were detected. | [6] |
| Acid Hydrolysis | 4 N HCl | 90 °C | 30 min | Complete degradation of simvastatin was achieved. | [7] |
| Acid Hydrolysis | 0.1 N HCl | 80 °C | 3 h | Simvastatin was found to be unstable. | [6] |
| Acid Hydrolysis | 0.01 N HCl | Room Temp. | 2 hours | This compound (m/z 401.27) was identified as a degradation product. | [1] |
Table 1: Summary of Acidic Forced Degradation Conditions for Simvastatin
| Degradation Product | Observed m/z | Stress Condition | Reference |
| This compound | 401.27 | Acid Hydrolysis (0.01 N HCl) | [1] |
| Simvastatin Hydroxy Acid | 437.29 | Acid Hydrolysis (0.01 N HCl) | [1] |
| Simvastatin Lactone Diol | 321.21 | Acid Hydrolysis (0.01 N HCl) | [1] |
Table 2: Identified Degradation Products of Simvastatin under Acidic Stress
Experimental Protocol: Forced Degradation of Simvastatin under Acidic Conditions
This section provides a detailed, representative methodology for conducting a forced degradation study to induce the formation of this compound. This protocol is a composite based on methodologies described in the scientific literature.[1][7]
Objective: To induce the degradation of simvastatin under acidic conditions to generate and identify degradation products, including this compound.
Materials:
-
Simvastatin reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating mantle or water bath
-
HPLC-UV or HPLC-MS system
Procedure:
-
Preparation of Simvastatin Stock Solution: Accurately weigh and dissolve a known amount of simvastatin reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
Pipette a known volume of the simvastatin stock solution into a volumetric flask.
-
Add a specific volume of a standardized hydrochloric acid solution (e.g., 0.1 N HCl) to achieve the desired final acid concentration.
-
Heat the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 2 hours).
-
At specified time intervals, withdraw aliquots of the reaction mixture.
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a standardized sodium hydroxide solution to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method with either UV or mass spectrometric detection.
-
The mobile phase can consist of a gradient mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
-
Identification of this compound:
-
Compare the retention time of the impurity peak with that of a qualified this compound reference standard, if available.
-
Utilize mass spectrometry to confirm the molecular weight of the degradation product, which should correspond to that of this compound (m/z 401.27 for [M+H]+).
-
Visualization of Formation Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the formation of this compound.
Caption: Acid-catalyzed formation of this compound from simvastatin.
Caption: Workflow for forced degradation and analysis of simvastatin.
Conclusion
The formation of this compound is a critical degradation pathway for simvastatin, primarily occurring under acidic conditions through a mechanism of hydrolysis followed by dehydration. A thorough understanding of this pathway, supported by quantitative data from forced degradation studies and robust analytical methods, is essential for the development of stable and safe simvastatin drug products. The information presented in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in formulation development, stability testing, and impurity control.
References
Methodological & Application
Application Note: HPLC-UV Method for Simultaneous Determination of Simvastatin and Anhydrosimvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simvastatin is a widely prescribed drug for lowering cholesterol and triglycerides.[1][2] As a lactone prodrug, it is susceptible to degradation, particularly through acid-catalyzed hydrolysis and subsequent dehydration to form anhydrosimvastatin.[3] Monitoring the formation of this compound is critical for ensuring the quality and stability of simvastatin drug products. This application note presents a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of simvastatin and its primary degradation product, this compound. The method is simple, accurate, precise, and suitable for routine quality control and stability studies.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the simultaneous determination of simvastatin and this compound. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.025 M Monobasic Sodium Phosphate (NaH2PO4) buffer (65:35, v/v), pH adjusted to 4.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 30°C) |
| UV Detection | 238 nm |
| Run Time | Approximately 15 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is specific, linear, accurate, and precise for the quantification of both simvastatin and this compound.
| Validation Parameter | Simvastatin | This compound |
| Linearity Range | 2 - 200 µg/mL | Data to be generated during validation |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL | Data to be generated during validation |
| Limit of Quantification (LOQ) | Data to be generated during validation | Data to be generated during validation |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (Acetonitrile : 0.025 M NaH2PO4 Buffer (65:35, v/v), pH 4.5)
-
0.025 M NaH2PO4 Buffer: Dissolve 3.0 g of monobasic sodium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer solution to 4.5 with diluted phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 650 mL of HPLC grade acetonitrile with 350 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication for 15-20 minutes before use.
b) Standard Stock Solution Preparation (Simvastatin and this compound)
-
Simvastatin Stock (1000 µg/mL): Accurately weigh 100 mg of simvastatin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
This compound Stock (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
c) Working Standard Solution Preparation
-
Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase to cover the linearity range (e.g., 2, 10, 50, 100, 150, 200 µg/mL for simvastatin).
d) Sample Preparation (Forced Degradation Study - Acid Hydrolysis)
-
Accurately weigh and transfer 50 mg of simvastatin into a 50 mL volumetric flask.
-
Add 25 mL of 0.1 M hydrochloric acid and keep the flask at 60°C for 30 minutes to induce degradation.[4]
-
After the specified time, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide.
-
Dilute the solution to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak areas for simvastatin and this compound.
-
Identify the peaks of simvastatin and this compound in the sample chromatogram by comparing their retention times with those of the standard solutions.
System Suitability
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 2.0 between simvastatin and this compound |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Visualizations
Caption: Chemical conversion of Simvastatin to this compound.
Caption: Experimental workflow for HPLC-UV analysis.
References
Application Note: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the Trace Level Detection of Anhydrosimvastatin
Abstract
This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of trace levels of anhydrosimvastatin, a potential impurity and degradation product of simvastatin. The developed protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of simvastatin drug substances and products. The method utilizes a rapid UPLC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for trace-level quantification.
Introduction
Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. During its synthesis and storage, or under specific environmental conditions, impurities and degradation products can form. This compound, also known as simvastatin impurity C, is a key degradation product formed through the dehydration of simvastatin, particularly under acidic conditions.[1] Monitoring and controlling such impurities, even at trace levels, is critical to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive protocol for the trace level detection and quantification of this compound using UPLC-MS/MS.
Experimental
-
This compound reference standard (purity ≥98%)
-
Simvastatin USP reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Standard Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation: For the analysis of simvastatin drug substance or product, accurately weigh a portion of the sample, dissolve it in a suitable diluent (e.g., 50:50 acetonitrile/water) to achieve a target concentration of simvastatin of 1 mg/mL, and filter through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.[1]
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: UPLC Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B over 5 min, hold at 95% B for 1 min, return to 40% B and re-equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
The molecular weight of this compound is 400.55 g/mol .[2][3][4] The protonated precursor ion [M+H]⁺ is therefore expected at m/z 401.3. Based on the known fragmentation of simvastatin, which involves the loss of the 2,2-dimethylbutyryloxy side chain and subsequent dehydration, the following MRM transitions are proposed for this compound.[3]
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 401.3 | 283.2 | 0.1 | 30 | To be optimized |
| This compound | 401.3 | 265.2 | 0.1 | 30 | To be optimized |
| Simvastatin (ISTD) | 419.3 | 303.2 | 0.1 | 30 | To be optimized |
Note: The collision energies should be optimized for the specific instrument used to achieve maximum sensitivity. A typical starting range for optimization would be 15-35 eV.
Results and Discussion
A full method validation should be performed according to ICH guidelines to establish the following parameters for the trace level detection of this compound.
Table 4: Method Validation Parameters and Expected Performance
| Parameter | Expected Performance |
| Linearity | A linear range of 0.1 ng/mL to 100 ng/mL with a correlation coefficient (r²) > 0.99 is anticipated. |
| Limit of Detection (LOD) | Expected to be in the low pg/mL range, demonstrating the method's high sensitivity. |
| Limit of Quantification (LOQ) | The LOQ is expected to be below 0.5 ng/mL, allowing for accurate quantification of trace levels of this compound. |
| Precision | The relative standard deviation (%RSD) for replicate injections of quality control samples at low, medium, and high concentrations should be less than 15%. |
| Accuracy | The recovery of this compound from spiked samples should be within 85-115% of the nominal concentration. |
| Selectivity | The method should demonstrate no significant interference from the main component (simvastatin) or other related impurities at the retention time of this compound. |
| Stability | The stability of this compound in the prepared solutions should be evaluated under the storage and analytical conditions to ensure reliable results. |
Diagrams
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: Logical relationship for the MRM detection of this compound.
Conclusion
The UPLC-MS/MS method outlined in this application note provides a highly sensitive and selective approach for the trace level detection and quantification of this compound in simvastatin drug substances and products. The protocol is designed to be a valuable tool for quality control laboratories and researchers in the pharmaceutical industry, ensuring the safety and quality of simvastatin-containing medicines. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
Application Note: Development of a Validated Analytical Method for Anhydrosimvastatin using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated analytical method for the quantitative determination of anhydrosimvastatin, a key impurity of simvastatin. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, ensuring high specificity, accuracy, and precision. The protocol outlined herein is suitable for routine quality control of simvastatin in bulk drug substances and pharmaceutical formulations. All validation parameters were assessed according to the International Conference on Harmonisation (ICH) guidelines.
Introduction
Simvastatin is a widely prescribed lipid-lowering agent that works by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1] During the synthesis and storage of simvastatin, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is a common degradation product formed through the dehydration of simvastatin. Regulatory bodies like the ICH require the identification and quantification of impurities present at levels above 0.1%.[2] Therefore, a validated analytical method for the precise quantification of this compound is crucial for the quality control of simvastatin.
This document provides a comprehensive protocol for a validated RP-HPLC method for the determination of this compound. The method is demonstrated to be linear, accurate, precise, and specific for its intended purpose.
Signaling Pathways and Logical Relationships
The formation of this compound from simvastatin is a straightforward chemical transformation involving the loss of a water molecule. This relationship is depicted in the diagram below.
Experimental Workflow
The development and validation of the analytical method followed a structured workflow to ensure all ICH Q2(R1) validation characteristics were addressed. The workflow is illustrated in the following diagram.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Simvastatin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Purified water
-
Simvastatin bulk drug or tablet formulation for analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Preparation of Solutions
-
Diluent: Acetonitrile and water in a 60:40 ratio.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 0.2 µg/mL to 5.0 µg/mL.
-
Sample Solution (from Tablets): Weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of simvastatin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was determined by injecting the diluent, a standard solution of simvastatin, and a spiked sample solution containing both simvastatin and this compound.
-
Linearity: Linearity was evaluated by analyzing a series of at least five concentrations of this compound over the range of 0.2 µg/mL to 5.0 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution of this compound on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
Data Presentation
The quantitative results from the method validation are summarized in the tables below.
Table 1: Linearity Data for this compound
| Parameter | Result |
| Linearity Range | 0.2 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| 50% | 0.5 | Data | 98.0 - 102.0 | < 2.0 |
| 100% | 1.0 | Data | 98.0 - 102.0 | < 2.0 |
| 150% | 1.5 | Data | 98.0 - 102.0 | < 2.0 |
| Note: Representative data ranges are provided. |
Table 3: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 2.0 |
| Intermediate Precision (n=6) | < 2.0 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | ~0.05 |
| LOQ | ~0.15 |
Table 5: Robustness
| Parameter Varied | Effect on Results |
| Flow Rate (±0.1 mL/min) | No significant change |
| Mobile Phase Composition (±2%) | No significant change |
| Column Temperature (±2°C) | No significant change |
Conclusion
The developed and validated RP-HPLC method for the quantification of this compound is simple, specific, accurate, and precise. The method meets all the requirements for a validated analytical procedure as per ICH guidelines and is suitable for the routine quality control analysis of this compound in simvastatin bulk drug and pharmaceutical dosage forms. The short run time and simple mobile phase make this method efficient for high-throughput analysis in a quality control environment.
References
Application Notes and Protocols for Forced Degradation Studies of Simvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Forced degradation, or stress testing, is a critical component of the drug development process as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] These studies are designed to identify the likely degradation products of a drug substance, which can help in establishing degradation pathways and the intrinsic stability of the molecule. The data generated is essential for developing and validating stability-indicating analytical methods. Simvastatin, a widely prescribed lipid-lowering agent, is known to be susceptible to degradation under various stress conditions, primarily due to the presence of a lactone ring and ester functional groups in its structure.[1][4] This document provides a detailed protocol for conducting forced degradation studies on simvastatin.
Experimental Protocols
The following protocols are based on established methods for the forced degradation of simvastatin.[1][2][5][6] The extent of degradation should ideally be in the range of 10-30% for the effective development of a stability-indicating method.[1] It may be necessary to adjust the duration of exposure, temperature, and concentration of the stressor to achieve the desired level of degradation.
1. Preparation of Stock Solution:
Prepare a stock solution of simvastatin at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water (50:50 v/v).[7]
2. Acid Hydrolysis:
-
Procedure: To 1 mL of the simvastatin stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).
-
Stress Condition: Keep the mixture at 80°C for 3 hours.[1] Alternatively, for a faster degradation, refluxing with 1 N HCl at 100°C for 4 hours can be employed.[2] For milder conditions, treatment with 0.01 M HCl at room temperature for 30 minutes can result in approximately 50% degradation.[8][9]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of sodium hydroxide (NaOH).
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for analysis.
3. Alkaline Hydrolysis:
-
Procedure: To 1 mL of the simvastatin stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH).
-
Stress Condition: Keep the mixture at 80°C for 2 hours.[1] Simvastatin is highly sensitive to alkaline conditions and may undergo complete degradation rapidly.[1][2] Immediate and complete degradation to its corresponding acid has been observed at room temperature with 0.01 M NaOH.[8][9]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of hydrochloric acid (HCl).
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
Procedure: To 1 mL of the simvastatin stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Stress Condition: Keep the mixture at 60°C for 14 hours.[1] For a more controlled degradation, treating with 30% H₂O₂ at 40°C for 45 minutes has been shown to achieve approximately 5.68% degradation.[5]
-
Sample Preparation: After the specified time, cool the solution and dilute it with the mobile phase to a suitable concentration for analysis.
5. Thermal Degradation:
-
Procedure (Solid State): Place a known amount of simvastatin powder in a petri dish and expose it to a temperature of 80°C for 4 hours in a hot air oven.[1]
-
Procedure (Solution State): Reflux the simvastatin stock solution at 70°C. After 40 minutes, approximately 30% of the simvastatin will be hydrolyzed to simvastatin acid.[8][9]
-
Sample Preparation (Solid State): After exposure, allow the powder to cool to room temperature. Dissolve a known weight of the powder in a suitable solvent and dilute with the mobile phase to a suitable concentration.
-
Sample Preparation (Solution State): Cool the solution and dilute with the mobile phase to a suitable concentration.
6. Photolytic Degradation:
-
Procedure: Expose the simvastatin stock solution to direct sunlight for 4 hours.[1] Alternatively, expose the solution to UV light at 254 nm for a specified duration.[1][2]
-
Control: A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
Sample Preparation: After exposure, dilute the solution with the mobile phase to a suitable concentration for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating simvastatin from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 28 mM phosphate buffer, pH 4) in a ratio of 65:35 (v/v).[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.
Data Presentation
The quantitative data from the forced degradation studies should be summarized to show the percentage of simvastatin degradation and the formation of degradation products.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation of Simvastatin | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80 | 3 hours | Significant | Simvastatin Hydroxy Acid | [1] |
| 0.01 M HCl | Room Temp | 30 min | ~50% | Simvastatin Hydroxy Acid | [8][9] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 80 | 2 hours | Significant | Simvastatin Hydroxy Acid | [1] |
| 0.01 M NaOH | Room Temp | Immediate | Complete | Simvastatin Hydroxy Acid | [8][9] | |
| Oxidative Degradation | 3% H₂O₂ | 60 | 14 hours | Significant | Multiple polar degradants | [1][8] |
| 30% H₂O₂ | 40 | 45 min | ~5.68% | Not specified | [5] | |
| Thermal Degradation | Solid State | 80 | 4 hours | Significant | Two major products | [1] |
| Solution (Water) | 70 | 40 min | ~30% | Simvastatin Hydroxy Acid | [8][9] | |
| Photolytic Degradation | Sunlight | Ambient | 4 hours | Variable | Two major products | [1] |
| UV light (254 nm) | Ambient | Variable | Variable | Not specified | [1][2] |
Mandatory Visualization
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for the forced degradation study of simvastatin.
Simvastatin Degradation Pathways
Caption: Major degradation pathways of simvastatin under stress conditions.
References
- 1. scispace.com [scispace.com]
- 2. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. asianpubs.org [asianpubs.org]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
Application Notes and Protocols for the Quantification of Anhydrosimvastatin in Solid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of anhydrosimvastatin, a potential degradation product of simvastatin, in solid dosage forms. The primary analytical technique highlighted is High-Performance Liquid Chromatography (HPLC), which offers the necessary selectivity and sensitivity for this application.
Introduction
Simvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular events. During its synthesis, formulation, and storage, simvastatin can degrade into several related substances, including this compound. The presence and quantity of these impurities are critical quality attributes that must be monitored to ensure the safety and efficacy of the drug product. These application notes provide a robust framework for the quantification of this compound in solid dosage forms, such as tablets.
Analytical Methodologies
While UV-Visible spectrophotometry can be a simple and rapid method for the quantification of the bulk active pharmaceutical ingredient (API), it often lacks the specificity required to distinguish between the parent drug and its degradation products.[1][2][3][4][5] Therefore, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the quantification of this compound.[6]
Recommended Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
A stability-indicating RP-HPLC method is designed to separate the API from its degradation products, ensuring that the analytical results are accurate and specific.[7][8]
Principle: The method utilizes a reversed-phase column where separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. This compound, being structurally similar to simvastatin, can be effectively resolved under optimized chromatographic conditions. Detection is typically performed using a UV detector at a wavelength where both simvastatin and this compound exhibit significant absorbance.
Quantitative Data Summary
The following tables summarize typical validation parameters for RP-HPLC methods used in the analysis of simvastatin and its related substances, including what can be expected for this compound quantification.
Table 1: Chromatographic Conditions and Performance
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., ODS Hypersil, ZORBAX)[6][9] |
| Mobile Phase | Acetonitrile and phosphate buffer mixture[6][9][10] |
| Detection Wavelength | 238 nm[6] |
| Flow Rate | 1.0 - 1.5 mL/min[9] |
| Linearity Range (for Simvastatin) | 1 - 100 µg/mL[10][11] |
| Correlation Coefficient (r²) | > 0.999[11] |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (% RSD) | < 2%[12] |
| Limit of Detection (LOD) | 0.1 - 0.7 µg/mL[10][13] |
| Limit of Quantitation (LOQ) | 0.6 - 2.5 µg/mL[11][13] |
Experimental Protocols
Protocol 1: Sample Preparation from Solid Dosage Forms
This protocol describes the extraction of simvastatin and its related substances from tablets.
Materials:
-
Simvastatin tablets
-
Methanol, HPLC grade[9]
-
Volumetric flasks
-
Sonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of simvastatin (e.g., 10 mg).[9]
-
Transfer the weighed powder to a volumetric flask (e.g., 100 mL).
-
Add a suitable volume of methanol (e.g., 70 mL) to the flask.[9]
-
Sonicate the mixture for a specified time (e.g., 15-20 minutes) to facilitate the dissolution of the drug.[9]
-
Make up the volume to the mark with methanol and mix well.
-
Centrifuge a portion of the solution to separate the excipients.[9]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
This solution is now ready for injection into the HPLC system. Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.
Workflow for sample preparation from solid dosage forms.
Protocol 2: RP-HPLC Quantification of this compound
This protocol outlines the chromatographic analysis for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: ZORBAX C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: A mixture of phosphate buffer (pH 3) and acetonitrile (50:50, v/v).[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of simvastatin, this compound, and other related impurities.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 238 nm.[6]
-
Injection Volume: 20 µL.
Procedure:
-
System Suitability: Before sample analysis, inject a system suitability solution (containing simvastatin and known impurities, including this compound) to ensure the chromatographic system is performing adequately. Key parameters to check include resolution, tailing factor, and theoretical plates.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time (compared to the standard). Calculate the concentration of this compound in the sample using the calibration curve.
References
- 1. Second-derivative UV spectrometric determination of simvastatin in its tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. bepls.com [bepls.com]
- 4. rjptonline.org [rjptonline.org]
- 5. longdom.org [longdom.org]
- 6. jocpr.com [jocpr.com]
- 7. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 13. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anhydrosimvastatin as a Reference Material
Introduction
Simvastatin is a widely prescribed medication for lowering cholesterol and triglycerides.[1][2] During its synthesis and storage, or under stress conditions, various impurities can form. One such critical impurity is anhydrosimvastatin, also known as dehydro simvastatin or Simvastatin Impurity C.[3][4] As a potential degradation product, it is crucial to have a well-characterized reference standard of this compound for accurate identification and quantification in pharmaceutical quality control.[5][6] These application notes provide a detailed protocol for the synthesis of this compound through forced degradation of simvastatin and its subsequent characterization for use as a reference material.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H36O4 | [7] |
| Molecular Weight | 400.55 g/mol | [7] |
| CAS Number | 210980-68-0 | [4] |
| Appearance | Neat solid | |
| Storage Temperature | 2-8°C |
Table 2: HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Reference |
| Column | KYA TECH HIQ SIL C18 (150 x 4.6 mm, 5 µm) | [1][8] |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% orthophosphoric acid | [1][8] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection | UV at 238 nm | [5][10] |
| Column Temperature | Ambient | [1][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Degradation of Simvastatin
This protocol describes the synthesis of this compound by subjecting simvastatin to acidic stress conditions. This method is based on forced degradation studies which have been shown to produce this compound.[9][11]
Materials:
-
Simvastatin (pharmaceutical grade)
-
Hydrochloric acid (0.1 M)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Sodium bicarbonate solution (5% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
HPLC system with UV detector
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve 100 mg of simvastatin in 50 mL of methanol in a 100 mL round bottom flask.
-
Add 25 mL of 0.1 M hydrochloric acid to the solution.
-
Heat the mixture to 60°C and stir for 4 hours under reflux.[10]
-
Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC.
-
After completion of the reaction (indicated by the consumption of simvastatin and formation of a major new peak corresponding to this compound), cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding 5% sodium bicarbonate solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product using flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
-
Characterize the final product by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.
Protocol 2: Preparation of this compound Reference Standard Solution
This protocol details the preparation of a stock solution of the synthesized this compound for use as a reference standard in analytical testing.[12]
Materials:
-
Synthesized and characterized this compound
-
Acetonitrile (HPLC grade)
-
Volumetric flask (Class A)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.
-
Transfer the weighed this compound to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of acetonitrile to the flask and sonicate for 10 minutes to dissolve the material completely.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with acetonitrile and mix thoroughly.
-
This stock solution has a nominal concentration of 100 µg/mL.
-
Transfer the solution to an amber glass vial and store at 2-8°C.
-
The stability of the solution should be established through periodic analysis.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed chemical pathway for the formation of this compound from simvastatin.
References
- 1. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Dehydro simvastatin) | DC Chemicals [dcchemicals.com]
- 5. sciex.com [sciex.com]
- 6. Identification of unknown impurities in simvastatin substance and tablets by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Application of Capillary Electrophoresis for the Separation of Simvastatin Impurities
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simvastatin is a widely prescribed lipid-lowering medication that belongs to the statin class of drugs. It is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, which inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The manufacturing process of simvastatin and its subsequent storage can lead to the formation of various impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Capillary electrophoresis (CE), particularly Micellar Electrokinetic Chromatography (MEKC), has emerged as a powerful analytical technique for the separation and quantification of simvastatin and its related substances. This application note provides a detailed protocol for the separation of key simvastatin impurities using MEKC.
Core Principles of Separation
Capillary electrophoresis separates analytes based on their differential migration in an electric field. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). These micelles form a pseudo-stationary phase. Neutral analytes, like the lactone form of simvastatin, can partition between the aqueous mobile phase and the hydrophobic core of the micelles. The separation is then based on these differential partitioning coefficients, allowing for the resolution of structurally similar compounds. For ionizable impurities, such as the active β-hydroxy acid form of simvastatin, separation is governed by both their electrophoretic mobility and their partitioning behavior.
Experimental Protocols
This section details a validated MEKC method for the separation of simvastatin and its key impurities, lovastatin and the β-hydroxy acid form of simvastatin. The protocol is adapted from established methods in the scientific literature.[1][2][3][4][5]
1. Instrumentation and Materials
-
Capillary Electrophoresis System: Equipped with a UV detector or a diode array detector (DAD).
-
Fused-Silica Capillary: e.g., 48.5 cm total length (40 cm to detector) x 50 µm internal diameter.[5]
-
Reagents:
-
Sodium tetraborate (Borax)
-
Sodium dodecyl sulfate (SDS)
-
Acetonitrile (ACN), HPLC grade
-
Sodium hydroxide (NaOH)
-
Orthophosphoric acid
-
Deionized water
-
-
Standards: Simvastatin, Lovastatin, Simvastatin β-hydroxy acid reference standards.
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 25 mM sodium tetraborate solution containing 25 mM sodium dodecyl sulfate (SDS). Adjust the pH to 9.3-9.5 with 0.1 M NaOH or orthophosphoric acid.[2][3][4] Add 12% (v/v) acetonitrile to the final solution.[5] Filter the BGE through a 0.45 µm filter before use.
-
Sample Preparation - Alkaline Hydrolysis (for conversion to β-hydroxy acid form): To separate simvastatin and lovastatin from other statins effectively, they can be hydrolyzed to their β-hydroxy acid forms.[1][2][3][4]
-
Dissolve a known amount of the simvastatin sample in a minimal amount of acetonitrile.
-
Add a solution of 0.04 M NaOH.
-
Heat the solution at 60°C for 45 minutes and then allow it to stand overnight at room temperature to ensure complete hydrolysis.
-
Neutralize the solution with an appropriate acid if necessary and dilute to the final desired concentration with the BGE or water.
-
-
Standard Solutions: Prepare individual stock solutions of simvastatin, lovastatin, and simvastatin β-hydroxy acid in acetonitrile or a mixture of acetonitrile and water. Further dilute with the BGE to the desired concentrations for creating calibration curves.
3. Capillary Electrophoresis Method Parameters
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Pre-run Equilibration: Before each injection, flush the capillary with the BGE for a sufficient time (e.g., 2-5 minutes) to ensure reproducible migration times.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 1 minute).[2][3][4]
Data Presentation
The following tables summarize the quantitative data for the MEKC separation of simvastatin and related compounds based on the described methodology.
Table 1: Optimized MEKC Conditions for Statin Separation
| Parameter | Condition | Reference |
| Background Electrolyte | 25 mM Sodium Tetraborate, 25 mM SDS, 12% ACN | [2][3][4][5] |
| pH | 9.3 - 9.5 | [2][3][4] |
| Applied Voltage | +25 kV | [2][3][4] |
| Temperature | 25 °C | [2][3][4] |
| Injection | 50 mbar for 1 minute | [2][3][4] |
| Detection Wavelength | 230 nm | [2][3][4] |
Table 2: Method Validation Parameters
| Parameter | Simvastatin | Lovastatin | Reference |
| Linearity Range | Not specified | Not specified | [5] |
| Correlation Coefficient (r²) | > 0.996 | > 0.996 | [5] |
| Limit of Detection (LOD) | 3.2 µg/mL | 3.2 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 10.6 µg/mL | 10.6 µg/mL | [5] |
Note: The provided literature focuses on the separation of simvastatin and lovastatin. Specific quantitative data for other individual impurities using this exact CE method is limited. The LOD and LOQ are for the combined estimation of both drugs.
Visualizations
Diagram 1: Experimental Workflow for Simvastatin Impurity Analysis by MEKC
Caption: Workflow for simvastatin impurity analysis by MEKC.
Diagram 2: Logical Relationship of MEKC Separation
Caption: Principle of MEKC separation for simvastatin impurities.
Conclusion
Capillary electrophoresis, specifically the MEKC mode, provides a rapid and efficient method for the separation of simvastatin and its key impurities. The described protocol offers a starting point for method development and validation in a quality control or research setting. The high efficiency, low solvent consumption, and short analysis times make CE an attractive alternative to traditional HPLC methods for the analysis of statins. Further optimization may be required to resolve all potential process-related impurities and degradation products of simvastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of HMG-CoA reductase inhibitors by micellar electrokinetic chromatography | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. researchgate.net [researchgate.net]
- 5. Determination of lovastatin and simvastatin in pharmaceutical dosage forms by MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary Electrophoresis Method for Simultaneous Quantification of Hypocholesterolemic Drugs in Binary Mixture Formulation: Fast, Green, and Cost-Effective Alternative to HPLC [unicamillus.iris.cineca.it]
Application Note: Analytical Techniques for Monitoring Simvastatin Degradation Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simvastatin (SMV) is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular diseases.[1][2] However, simvastatin is known to be unstable, with its lactone ring being susceptible to hydrolysis, particularly in alkaline or acidic conditions, and degradation under oxidative, thermal, and photolytic stress.[3][4] Monitoring the degradation kinetics and identifying the degradation products are crucial for ensuring the quality, safety, and efficacy of simvastatin drug products.[5] Stability-indicating analytical methods are therefore essential during formulation development, manufacturing, and storage.[6][7]
This application note provides detailed protocols for common analytical techniques used to monitor the degradation kinetics of simvastatin, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. It also outlines a general protocol for conducting forced degradation studies as per the International Conference on Harmonization (ICH) guidelines.[6][8]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and understand the degradation pathways of a drug substance.[3][5] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.[5]
General Sample Preparation
A stock solution of simvastatin (e.g., 1000 µg/mL or as required) is typically prepared in a suitable solvent like methanol or a mixture of acetonitrile and water.[1][8] This stock solution is then subjected to the stress conditions outlined below.
Stress Conditions
The following are common stress conditions applied in forced degradation studies of simvastatin:
-
Acid Hydrolysis: The drug solution is mixed with an acid (e.g., 0.01 M to 0.5 M HCl) and incubated at a specific temperature (e.g., room temperature, 40°C, 60°C, or 80°C) for a defined period (e.g., 15 minutes to several hours).[6][8][9] After incubation, the solution is neutralized with a suitable base (e.g., NaOH or ammonium bicarbonate).[5]
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.01 M to 1 M NaOH) at a chosen temperature for a specific duration.[8][10] The solution is then neutralized with an acid (e.g., HCl).
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), at concentrations ranging from 3% to 30%.[6][8] The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60°C).[6]
-
Thermal Degradation: A solid drug sample or a solution is exposed to high temperatures (e.g., 60°C to 105°C) for an extended period (e.g., 4 to 24 hours).[4][8]
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., at 254 nm) or sunlight for a specified duration to assess photosensitivity.[2][4][6]
A general workflow for conducting these studies is illustrated below.
Analytical Method Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for separating and quantifying simvastatin from its degradation products.[6]
3.1.1 Instrumentation and Chromatographic Conditions
| Parameter | Condition 1[6] | Condition 2[11] | Condition 3[2] |
| Column | Hi-Q Sil C-18 (250 mm x 4.6 mm, 5 µm) | C18 Column | Not Specified |
| Mobile Phase | Acetonitrile: Methanol: Phosphate Buffer (pH 4.0) (65:25:10 v/v/v) | Acetonitrile: 28 mM Phosphate Buffer (pH 4.0) (65:35 v/v) | Gradient: A) ACN:H₂O:H₃PO₄ (49.95:49.95:0.10) B) ACN:H₃PO₄ (99.9:0.10) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 237 nm | UV at 238 nm | UV Detector |
| Column Temperature | Ambient | 25°C | Not Specified |
| Injection Volume | 20 µL | Not Specified | Not Specified |
3.1.2 Standard and Sample Preparation
-
Standard Solution: Prepare a standard solution of simvastatin in the mobile phase or a suitable diluent (e.g., methanol) to a final concentration of approximately 20 µg/mL.[10]
-
Sample Solution: Take an aliquot of the stressed sample, neutralize it if necessary, and dilute it with the mobile phase to achieve a concentration within the linear range of the method (e.g., 20 µg/mL).[10]
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.1.3 Analysis Inject the standard and sample solutions into the HPLC system. The percentage of degradation can be calculated by comparing the peak area of simvastatin in the stressed sample to that of an unstressed sample or a standard of known concentration. The degradation kinetics are often found to follow a pseudo-first-order model.[11][12]
Protocol 2: UHPLC-MS/MS Method for Product Identification
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful tool for the separation, identification, and structural elucidation of degradation products.[8][13]
3.2.1 Instrumentation and Conditions
| Parameter | Condition 1[8][13] | Condition 2[5] |
| Column | Poroshell 120 EC C18 (50 mm x 3.0 mm, 2.7 µm) | Phenomenex Kinetex C18 (100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: 20 mM Ammonium Formate (pH 4.0), B: Acetonitrile (Gradient) | A: 5 mM Ammonium Formate (pH 4.5), B: Acetonitrile (Gradient) |
| Flow Rate | Not Specified | 0.6 mL/min |
| Column Temperature | Not Specified | 40°C |
| Mass Spectrometer | Ion-trap with heated electrospray ionization (HESI) | QTRAP® 4500 with positive electrospray ionization (ESI) |
| Scan Mode | Full scan and data-dependent MS/MS | Enhanced Mass Scan (EMS) followed by Enhanced Product Ion (EPI) dependent scans |
3.2.2 Sample Preparation Sample preparation is similar to the HPLC protocol. The final concentration may be adjusted based on the sensitivity of the mass spectrometer.
3.2.3 Analysis and Characterization
-
Inject the stressed sample into the UHPLC-MS system.
-
Acquire full scan mass spectra to detect the molecular ions of the parent drug and any degradation products.
-
Generate fragmentation patterns (MS/MS spectra) for the detected ions.
-
Elucidate the structures of the degradation products by interpreting their fragmentation patterns and comparing them to the fragmentation of the parent simvastatin molecule.[5] For instance, major fragments of simvastatin at m/z 303, 285, and 199 correspond to the loss of the ester side chain and subsequent water losses.[5]
Protocol 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more economical method for quantifying simvastatin, although it lacks the specificity to separate the parent drug from its degradation products unless coupled with a separation technique.[1][14] It is useful for kinetic studies where the degradation product does not absorb at the same wavelength as simvastatin.
3.3.1 Instrumentation and Conditions
| Parameter | Condition[1][14] |
| Instrument | Double beam UV–visible spectrophotometer |
| Solvent/Diluent | Methanol |
| Wavelength (λmax) | 237 nm |
| Concentration Range | 3-18 µg/mL (R² = 0.9998) |
| Blank | Methanol |
3.3.2 Sample Preparation and Analysis
-
Prepare a calibration curve by measuring the absorbance of a series of standard simvastatin solutions (e.g., 3, 6, 9, 12, 15, 18 µg/mL) in methanol at 237 nm.[1]
-
For kinetic analysis, withdraw aliquots from the stressed sample solution at various time intervals.
-
Dilute the aliquots appropriately with methanol to fall within the calibrated concentration range.
-
Measure the absorbance at 237 nm against a methanol blank.
-
Calculate the concentration of remaining simvastatin at each time point using the linear regression equation from the calibration curve.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k).
Data Presentation: Degradation Kinetics
The degradation of simvastatin is highly dependent on pH and temperature, generally following pseudo-first-order kinetics.[11][12]
Table 1: Summary of Simvastatin Degradation under Various Stress Conditions
| Stress Condition | % Degradation | Analytical Method | Reference |
| Acid Hydrolysis (0.1 N HCl, 80°C, 3h) | Significant | HPLC | [6] |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 2h) | Significant | HPLC | [6] |
| Neutral Hydrolysis (Water, 80°C, 3h) | Significant | HPLC | [6] |
| Oxidative (3% H₂O₂, 60°C, 14h) | Significant | HPLC | [6] |
| Thermal (80°C, 4h) | Significant | HPLC | [6] |
| Photolytic (Sunlight, 4h) | No significant degradation | HPLC | [6] |
Table 2: Kinetic Parameters for Simvastatin Hydrolysis [11][12]
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) | Time for 10% Degradation (t₉₀) |
| 3 | 60 | Data not provided | ~9 days | Data not provided |
| 8 | 60 | Data not provided | ~1.5 hours | Data not provided |
| 6 | 60 | Data not provided | Data not provided | Data not provided |
Note: The degradation rate is significantly higher at alkaline pH compared to acidic pH. At pH values above 9, hydrolysis becomes spontaneous even at room temperature.[12]
Simvastatin Degradation Pathway
The primary degradation pathway for simvastatin involves the hydrolysis of its lactone ring to form the corresponding β-hydroxy acid, which is the active form of the drug.[4] Oxidation and further degradation can also occur.
Conclusion
A variety of robust analytical techniques are available for monitoring the degradation kinetics of simvastatin. Stability-indicating HPLC and UHPLC methods are ideal for separating and quantifying simvastatin in the presence of its degradation products.[6][8] LC-MS/MS is indispensable for the structural elucidation of unknown impurities and degradation products.[5] While less specific, UV-Vis spectrophotometry provides a simple and cost-effective means for kinetic analysis under controlled conditions.[1] The choice of method depends on the specific requirements of the study, from routine quality control to in-depth characterization of degradation pathways. Proper application of these techniques is essential for ensuring the stability and quality of simvastatin formulations.
References
- 1. longdom.org [longdom.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sciex.com [sciex.com]
- 6. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STABILITY INDICATING UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SIMVASTATIN IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Anhydrosimvastatin Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the primary sample preparation techniques used in the analysis of anhydrosimvastatin in plasma samples. The following methodologies are designed to ensure the stability and accurate quantification of this compound, a critical degradation product of simvastatin.
Introduction
This compound is a key impurity and degradation product of simvastatin, a widely prescribed lipid-lowering medication. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug stability assessments, and quality control of simvastatin formulations. The choice of sample preparation technique is critical to minimize analyte degradation and matrix effects, thereby ensuring the reliability of analytical results. This document outlines three common sample preparation methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), adapted for the specific requirements of this compound analysis. Given that simvastatin is prone to hydrolysis to its hydroxy acid form, maintaining a mildly acidic pH (around 4.5) during sample processing is recommended to ensure the stability of the lactone structure of this compound.[1]
Comparative Data of Sample Preparation Techniques
The following table summarizes typical performance data for the analysis of simvastatin in plasma, which can be used as a benchmark when developing and validating methods for this compound.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.25 ng/mL[2][3] | 0.094 ng/mL[4] | ~0.044 ppm |
| Extraction Recovery | ~78-82%[2] | >90% | >80%[5] |
| Matrix Effect | Minor to moderate | Low | Can be significant[6] |
| Precision (%RSD) | <15%[6] | <15% | <6%[5] |
| Linearity (r²) | >0.99[3] | >0.99 | >0.99 |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a robust and widely used technique for the extraction of drugs from biological matrices. It offers good recovery and clean extracts.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., lovastatin)
-
Methyl tert-butyl ether (MTBE)
-
50 mM Ammonium acetate buffer (pH 4.5)
-
Reconstitution solution (e.g., acetonitrile/water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 500 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5) and vortex briefly.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 5000 x g for 5 minutes at 4°C.[7]
-
Carefully transfer the upper organic layer (approximately 850 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides cleaner extracts compared to LLE and can be easily automated for high-throughput applications.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
5% Methanol in water
-
Acetonitrile
-
1 mM Ammonium acetate (pH 4.5)
-
SPE manifold (vacuum or positive pressure)
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 1 mM ammonium acetate (pH 4.5).
-
Sample Loading: Mix 300 µL of plasma with the internal standard. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 x 400 µL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 2 x 35 µL of 95:5 (v/v) acetonitrile/water.
-
Dilution: Dilute the eluate with 40 µL of 1 mM methyl ammonium acetate (pH 4.5).
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT)
PPT is a simple and fast method for removing proteins from plasma samples. However, it may result in less clean extracts and significant matrix effects.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS) solution
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm)
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is recommended).[8]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
For cleaner samples, filter the supernatant through a 0.2 µm syringe filter.
-
Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows
Caption: General workflow for this compound analysis in plasma.
Caption: Comparison of LLE, SPE, and PPT methodologies.
References
- 1. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput salting-out assisted liquid/liquid extraction with acetonitrile for the simultaneous determination of simvastatin and simvastatin acid in human plasma with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
minimizing anhydrosimvastatin formation in simvastatin formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of anhydrosimvastatin, a common degradation product in simvastatin formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound (m/z 401.27) is a degradation impurity of simvastatin (m/z 419.26).[1] It is structurally related to simvastatin and is primarily formed under acidic conditions.[2][3] The formation pathway involves the acid-catalyzed hydrolysis of simvastatin's lactone ring to form the active β-hydroxy acid, which can then undergo dehydration to form the more stable conjugated double bond system of this compound.
Q2: Why is it critical to control this compound levels?
A2: Controlling any impurity or degradation product is essential to ensure the safety, efficacy, and stability of the final drug product.[1] Regulatory agencies require the identification and quantification of impurities. The presence of this compound indicates product degradation, which can potentially alter the therapeutic effect and safety profile of the formulation.
Q3: What are the primary factors that promote the formation of this compound?
A3: The primary factor is exposure to acidic conditions.[2][3] This can be caused by a low pH environment, the use of acidic excipients in the formulation, or exposure to an acidic medium. Elevated temperatures can also accelerate this degradation process.[4]
Q4: Which analytical methods are best suited for detecting and quantifying this compound?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying simvastatin from its degradation products, including this compound.[2][5] For structural confirmation and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are used.[1][6][7]
Troubleshooting Guide
Problem: My stability samples show a significant increase in a peak identified as this compound (RRT ~1.16). What is the root cause?
Answer: An increase in this compound suggests that your formulation is experiencing degradation, likely due to acidic conditions. Follow these troubleshooting steps:
-
Check the Formulation pH:
-
Microenvironment pH: Certain excipients can create an acidic microenvironment. Are you using any acidic excipients like citric acid? While hygroscopic excipients are sometimes used to control moisture, their acidic nature can catalyze the hydrolysis of simvastatin's lactone ring, a precursor step to this compound formation.[8]
-
Action: Measure the pH of your formulation matrix. If it is acidic, consider replacing the acidic excipient with a neutral or basic alternative.
-
-
Review Excipient Compatibility:
-
Excipient Interaction: Beyond pH, direct chemical interactions with certain excipients could facilitate degradation. Have you performed forced degradation studies with individual excipients in contact with simvastatin?
-
Action: Conduct a systematic excipient compatibility study. This involves preparing binary mixtures of simvastatin and each excipient, storing them under accelerated conditions (e.g., 40°C/75% RH), and analyzing for degradants.
-
-
Evaluate Storage and Handling Conditions:
-
Temperature & Humidity: Simvastatin is known to be sensitive to high temperature and humidity, which can accelerate hydrolysis and subsequent degradation.[4]
-
Action: Ensure that your product is stored in tightly sealed containers with protection from moisture and at controlled room temperature (20° to 25°C).[8] Consider including a desiccant in the packaging if moisture sensitivity is high.
-
Problem: How can I proactively design a formulation to minimize this compound formation?
Answer: Proactive design is key to ensuring simvastatin stability.
-
Strategic Excipient Selection:
-
Avoid acidic excipients. Opt for neutral or slightly basic fillers, binders, and disintegrants.
-
Consider using excipients that can act as moisture scavengers without being acidic. Sorbitol, for example, has been shown to be effective in preventing the hydrolysis of simvastatin in tablets by retaining moisture.[8]
-
-
Control of Manufacturing Processes:
-
Solvents: If wet granulation is used, ensure that the solvents are neutral and removed effectively during drying to prevent residual moisture and solvent-mediated degradation.
-
Lactonization Step (for API synthesis): During the final lactonization step of simvastatin synthesis, using a weak acid like orthophosphoric acid in a controlled temperature range (27°C to 40°C) can minimize the formation of both dimer and anhydro impurities.[9]
-
-
Implement a Robust Stability-Indicating Method Early:
-
Develop and validate a stability-indicating analytical method, such as the one detailed in the protocols section below, early in the development process.[2] This allows for the timely detection of this compound and other degradants, enabling rapid formulation optimization.
-
Quantitative Data Summary
The following table summarizes the results from forced degradation studies, indicating the conditions under which simvastatin degrades to form impurities, including this compound.
| Stress Condition | Parameters | Degradation Products Observed | Reference |
| Acid Hydrolysis | 0.01 N HCl, 2 hours, Room Temp. | Simvastatin Acid, This compound , Simvastatin Lactone Diol | [1] |
| Acid Hydrolysis | 0.1 M HCl, 5 min, 100°C | Four major degradation products detected | [4] |
| Base Hydrolysis | 0.005 N NaOH, 48 hours | Simvastatin Hydroxy Acid | [2] |
| Oxidative | 3% H₂O₂, 48 hours | No significant degradation | [2] |
| Thermal | 60°C, 3 days | No significant degradation | [2] |
| Photolytic | ICH Q1B conditions, 3 days | No significant degradation | [2] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Simvastatin and its Impurities
This protocol outlines a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of simvastatin, simvastatin hydroxy acid, and this compound.
1. Materials and Reagents:
-
Simvastatin Reference Standard and samples
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate or Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Formic Acid or Phosphoric Acid (for pH adjustment)
-
Deionized Water (Milli-Q or equivalent)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., ZORBAX SB C18, 150 mm x 4.6 mm, 3.5 µm particle size).[2]
-
Mobile Phase A: 20 mM Ammonium Formate buffer, pH adjusted to 4.0 with Formic Acid.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-25 min: 0% to 60% B
-
25-26 min: 60% B
-
26-59 min: 60% B
-
59-60 min: 60% to 0% B
-
60-65 min: 0% B (re-equilibration) (Note: This is an example gradient and must be optimized for your specific column and system.)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[2]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve simvastatin and this compound reference standards in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to prepare a stock solution. Further dilute to a working concentration (e.g., 1 µg/mL for simvastatin).
-
Sample Solution: Dissolve the formulation (e.g., powdered tablet) in the diluent to achieve a target simvastatin concentration of approximately 1000 µg/mL.[6] Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject a system suitability solution containing simvastatin and all known impurities.
-
Resolution: The resolution between simvastatin and its closely eluting impurities (like this compound) should be greater than 2.0.
-
Tailing Factor: The tailing factor for the simvastatin peak should be less than 2.0.
-
Reproducibility: The relative standard deviation (%RSD) for replicate injections should be less than 2.0%.
Visual Guides (Diagrams)
Caption: Simvastatin degradation pathway.
Caption: Troubleshooting workflow for this compound.
Caption: Factors promoting this compound formation.
References
- 1. sciex.com [sciex.com]
- 2. jocpr.com [jocpr.com]
- 3. provectusenvironmental.com [provectusenvironmental.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US7678928B2 - Process for manufacture of simvastatin - Google Patents [patents.google.com]
Technical Support Center: Anhydrosimvastatin Analysis by Reverse-Phase HPLC
Welcome to our dedicated technical support center for resolving common issues encountered during the analysis of anhydrosimvastatin using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal chromatographic performance.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing is a common issue in HPLC that can compromise resolution, reduce accuracy in quantification, and indicate underlying problems with your method or system. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Q1: I am observing significant peak tailing for my this compound standard. What are the primary causes and how can I fix it?
Peak tailing for a relatively neutral compound like this compound in RP-HPLC is often attributed to secondary interactions with the stationary phase or issues with the chromatographic system.
Initial Assessment: First, quantify the extent of tailing using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates a problem that needs to be addressed.[1]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The primary culprit for peak tailing of polar analytes on silica-based C18 columns is the interaction with residual, un-capped silanol groups on the stationary phase.[2][3][4]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[2][5] Start with a mobile phase pH between 2.5 and 3.5. Phosphoric acid or formic acid are common additives for this purpose.[2]
-
Solution 2: Use a Highly Deactivated Column. Employ a column with advanced end-capping or a polar-embedded stationary phase. These columns are designed to shield the analyte from residual silanols, resulting in improved peak shape for polar compounds.[2][3]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or within the packing material can lead to peak distortion.[6][7]
-
Solution 1: Column Flushing. Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.[2][6]
-
Solution 2: Use of Guard Columns. A guard column can protect the analytical column from strongly retained impurities, extending its lifetime and preserving performance.
-
Solution 3: Column Replacement. If the column is old or has been subjected to harsh conditions, it may be permanently damaged (e.g., void formation) and require replacement.[6]
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing, especially for early-eluting peaks.[1][5]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volume.[1]
-
-
Sample Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to poor peak shape.[3][5]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.[6]
-
Frequently Asked Questions (FAQs)
Q2: What is a good starting mobile phase for this compound analysis?
A common mobile phase for simvastatin and its impurities is a mixture of acetonitrile and a buffered aqueous solution.[2] A good starting point would be:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% phosphoric acid) to achieve a pH between 2.5 and 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is often necessary to separate all related substances of simvastatin. A typical gradient might start with a lower percentage of acetonitrile and ramp up to a higher concentration.
Q3: Does the pKa of this compound affect method development?
This compound, a lactone and ester, does not possess strongly acidic or basic functional groups. Therefore, its retention is not expected to change dramatically with mobile phase pH in the typical acidic-to-neutral range of RP-HPLC. However, pH is still a critical parameter to control for minimizing secondary interactions with the column's stationary phase, as discussed in Q1. Operating at a low and controlled pH is recommended for robust and reproducible results.[4]
Q4: Can temperature affect the peak shape of this compound?
Yes, column temperature can influence peak shape.
-
Higher Temperatures: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve mass transfer kinetics, which may lead to sharper peaks and reduced tailing.
-
Consistency is Key: It is crucial to maintain a consistent and stable column temperature for reproducible retention times and peak shapes.
Q5: My peak tailing issue for this compound persists even after trying the common solutions. What else can I check?
If standard troubleshooting has not resolved the issue, consider the following:
-
Co-eluting Impurity: The "tail" might be a small, co-eluting impurity. Try altering the mobile phase composition (e.g., switching from acetonitrile to methanol) or using a different column chemistry to see if the peak resolves into two separate peaks.[2]
-
Instrumental Issues: Check for leaks in the system, ensure the injector rotor seal is not worn, and verify that the detector settings (e.g., data acquisition rate) are appropriate.[1]
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed and that the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[3]
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 2.7-5 µm | Provides good hydrophobic retention. End-capping minimizes silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Low pH suppresses silanol ionization, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for statin analysis. |
| Gradient | 50% B to 90% B over 15 min | To elute this compound and other related substances with good resolution. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves efficiency and reproducibility. |
| Detection | UV at 238 nm | Simvastatin and its impurities have strong absorbance at this wavelength. |
| Injection Vol. | 5-10 µL | Minimize to prevent overload. |
| Sample Diluent | Acetonitrile/Water (50:50) | Should be as close to the initial mobile phase composition as possible. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to determine the optimal mobile phase pH to minimize peak tailing for this compound.
-
Prepare Mobile Phases: Prepare three different aqueous mobile phases (Mobile Phase A) containing:
-
0.1% Phosphoric Acid in water (pH ~2.2)
-
20 mM Ammonium Formate in water, adjusted to pH 4.0 with formic acid.
-
20 mM Ammonium Acetate in water, adjusted to pH 5.0 with acetic acid.
-
-
Prepare Organic Mobile Phase: Use HPLC-grade acetonitrile as Mobile Phase B.
-
System Setup:
-
Install a C18 column.
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 238 nm.
-
-
Analysis:
-
Equilibrate the column with the first mobile phase condition (e.g., starting gradient composition with the pH 2.2 buffer) for at least 15 minutes.
-
Inject a standard solution of this compound.
-
Run a suitable gradient (e.g., 50-90% B over 15 minutes).
-
Repeat the equilibration and injection for the other two pH conditions.
-
-
Data Evaluation:
-
Compare the chromatograms from the three runs.
-
Calculate the tailing factor for the this compound peak at each pH.
-
The pH that provides the lowest tailing factor and best overall chromatography should be selected for the final method.
-
Mandatory Visualization
References
- 1. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Anhydro SiMvastatin (SiMvastatin IMpurity C) [chembk.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Anhydrosimvastatin LC-MS Analysis & Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of anhydrosimvastatin.
Troubleshooting Guide
Q1: I am observing low and inconsistent signal intensity for this compound in my plasma samples. What is the likely cause?
Low and inconsistent signal intensity for this compound are common indicators of matrix effects, particularly ion suppression.[1] Co-eluting endogenous components from the biological matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.
Q2: How can I confirm that matrix effects are the cause of my analytical issues?
A post-extraction spike experiment is a standard method to quantitatively assess the presence and severity of matrix effects. This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.
Another useful technique is the post-column infusion experiment. Here, a constant flow of an this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal at the retention time of interfering components indicates where ion suppression is occurring.
Q3: My this compound signal is suppressed. What are the primary strategies to mitigate this?
There are three main strategies to address matrix effects in the LC-MS analysis of this compound:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.[2] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than Protein Precipitation (PPT).
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different type of analytical column.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression can be effectively compensated.
Q4: I am still observing significant matrix effects after improving my sample preparation. What else can I do?
If matrix effects persist, consider the following:
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to ensure that the calibration curve accurately reflects the analytical behavior of this compound in the presence of the matrix.
-
Column Choice: Experiment with different column chemistries. A column that provides better retention and separation of this compound from the highly endogenous regions of the chromatogram can be beneficial. For statins, C18 columns are commonly used.[3][4]
-
Injection Volume: Reducing the injection volume can sometimes lessen the impact of matrix effects by introducing fewer interfering components into the system.
Frequently Asked Questions (FAQs)
Q5: What are the most common sources of matrix effects in bioanalytical LC-MS?
The most common sources of matrix effects are endogenous components of the biological sample that co-elute with the analyte of interest. In plasma and serum, phospholipids are a major contributor to ion suppression. Other sources can include salts, proteins, and metabolites.
Q6: Can the wrong sample preparation method worsen matrix effects?
Yes. For instance, protein precipitation is a quick and easy method, but it may not effectively remove phospholipids, which are a primary cause of ion suppression for many analytes.[5] This can lead to more significant matrix effects compared to more rigorous techniques like LLE or SPE.
Q7: How do I choose the best sample preparation technique for this compound?
The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): Fast and simple, but may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT and can minimize matrix effects.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts and can be highly selective, but is typically more time-consuming and expensive.
For quantitative analysis of statins, LLE and SPE are often preferred to minimize matrix effects.
Q8: Is this compound prone to instability during sample preparation?
Simvastatin and its derivatives can be susceptible to degradation. It is important to handle samples at low temperatures and minimize the time between sample preparation and analysis. Stability of this compound in the specific sample matrix and processing conditions should be evaluated during method development. Under dual stabilizing conditions of lower temperature (4°C) and lower plasma pH of 4.9, the in-process hydrolysis of simvastatin to simvastatin acid or the lactonization of simvastatin acid to simvastatin was minimized.[6]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect for Simvastatin
| Sample Preparation Technique | Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Simvastatin | 76 ± 14 | 87 | [7][8] |
| Solid-Phase Extraction (SPE) | Simvastatin | - | - | |
| Protein Precipitation (PPT) | Simvastatin | - | Can be significant |
Note: Data for this compound is limited; however, data for simvastatin is a relevant indicator due to structural similarity. A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a method for simvastatin and is expected to be effective for this compound.
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for this compound in Human Plasma
This is a simpler but potentially less clean method.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting workflow for addressing signal issues in this compound analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. rsc.org [rsc.org]
- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. scielo.br [scielo.br]
- 6. Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 8. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Simvastatin and Anhydrosimvastatin
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the chromatographic resolution between simvastatin and its degradation product, anhydrosimvastatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating simvastatin and this compound?
A1: Simvastatin and this compound are structurally very similar. This compound is a common degradation product of simvastatin, formed through a dehydration reaction. Their close chemical structures result in similar retention times on reverse-phase HPLC columns, making their separation and accurate quantification challenging.
Q2: Which type of HPLC column is most effective for this separation?
A2: C18 columns are the most commonly used and effective stationary phases for separating simvastatin and its impurities.[1][2][3] Several specific C18 columns have been successfully used, including Poroshell 120 EC C18, ZORBAX SB C18, and Inertsil ODS 3V.[1][2][4] The choice of a specific C18 column can influence selectivity, so it may be necessary to screen a few different brands or phases.
Q3: How does the mobile phase composition affect the resolution?
A3: The mobile phase composition, particularly the ratio of organic solvent (typically acetonitrile) to an aqueous buffered solution, is a critical factor.[1][2] Adjusting the organic solvent percentage can significantly alter the retention times of both peaks and improve their separation. A lower percentage of the organic modifier generally leads to longer retention times and can improve the resolution of closely eluting peaks.
Q4: What is the optimal pH for the mobile phase?
A4: The pH of the mobile phase plays a crucial role in the separation and stability of simvastatin. A pH range of 4 to 5 is often recommended to prevent the interconversion between the lactone form (simvastatin) and its hydroxy acid form.[5] Successful separations have been achieved using buffers such as ammonium formate or phosphate at a pH around 4.0.[1][6]
Q5: Can I use a gradient elution method?
A5: Yes, a gradient elution is often employed to achieve a good separation of simvastatin from its various impurities, including this compound.[1][4] A gradient allows for a more effective elution of all compounds in a reasonable timeframe, often providing better resolution for closely eluting peaks compared to an isocratic method.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution between simvastatin and this compound can manifest as overlapping peaks, making accurate quantification difficult. The following table provides a guide to troubleshoot and improve peak resolution.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | Inappropriate mobile phase composition. | Optimize the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention and improve separation. |
| Incorrect mobile phase pH. | Adjust the pH of the aqueous buffer. A pH between 4 and 5 is generally recommended to ensure the stability of simvastatin and improve selectivity.[5] | |
| Sub-optimal column chemistry. | If resolution is still poor after mobile phase optimization, consider trying a different C18 column from another manufacturer, or a column with a different particle size or surface chemistry. | |
| Flow rate is too high. | Decrease the flow rate. This can lead to narrower peaks and improved resolution, although it will increase the analysis time.[7] | |
| Inadequate column temperature. | Optimize the column temperature. A lower temperature can sometimes increase retention and improve resolution.[7] | |
| Peak Tailing | Presence of active sites on the column. | Ensure the mobile phase pH is appropriate. Peak tailing for basic compounds can sometimes be addressed by adjusting the pH. Consider using a different, well-endcapped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample.[8] | |
| Broad Peaks | Extra-column volume. | Minimize the length and internal diameter of the tubing between the column and the detector.[8] |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8][9] |
Recommended Experimental Protocol
This protocol is a starting point based on successful methods reported in the literature.[1][2][4] Optimization may be required for your specific instrumentation and samples.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)[4] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[4] |
| Mobile Phase B | 0.1% Orthophosphoric acid in acetonitrile[4] |
| Gradient Program | Time (min) / %B: 0/42, 10/42, 35/60, 45/95, 53/95, 55/42, 60/42[4] |
| Flow Rate | 2.0 mL/min[4] |
| Column Temperature | 25 °C |
| Detection Wavelength | 238 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of simvastatin and this compound standards in a mixture of acetonitrile and water (50:50 v/v).
-
For sample analysis, dissolve the sample in the same diluent to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and improving the resolution between simvastatin and this compound peaks.
Caption: Troubleshooting workflow for improving peak resolution.
References
- 1. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. tsijournals.com [tsijournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Statin Impurity Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of mobile phase for the separation of statin impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of optimizing the mobile phase for statin impurity analysis?
The main objectives are to achieve adequate separation and resolution between the active pharmaceutical ingredient (API) and its impurities, ensure accurate quantification of these impurities, and develop a robust and efficient analytical method.[1][2] A well-optimized method should be able to separate all known impurities and any potential degradation products.[3]
Q2: What are the key mobile phase parameters to consider for optimization?
The critical parameters include the type and proportion of the organic solvent (e.g., acetonitrile, methanol), the pH of the aqueous phase, the type and concentration of buffer salts, and the use of additives like tetrahydrofuran.[4][5][6] The choice of these parameters significantly impacts the retention time, selectivity, and peak shape.
Q3: When should I use a gradient elution versus an isocratic elution?
Isocratic elution, where the mobile phase composition remains constant, is suitable for simple mixtures with a limited number of impurities that have similar retention behaviors.[7][8][9] Gradient elution, which involves changing the mobile phase composition during the run, is preferred for complex samples containing impurities with a wide range of polarities.[7][8] Gradient methods can improve peak resolution and reduce analysis time for complex separations.[1][3][7]
Q4: How does the pH of the mobile phase affect the separation of statin impurities?
The pH of the mobile phase is a critical factor, especially for ionizable compounds like statins and their impurities.[6][10][11] Adjusting the pH can alter the ionization state of the analytes, which in turn affects their retention on a reversed-phase column.[11] For statins, controlling the pH is crucial to prevent the interconversion between their lactone and hydroxy acid forms, which can complicate the impurity profile.[10][12] The optimal pH is often determined experimentally to achieve the best separation.[6]
Q5: What is the role of the organic modifier (e.g., acetonitrile vs. methanol) in the mobile phase?
The organic modifier controls the retention of analytes in reversed-phase HPLC. Acetonitrile and methanol are the most common choices. Acetonitrile generally provides lower viscosity and better UV transparency at lower wavelengths.[13] The choice between them can also affect selectivity, as they have different interactions with the stationary phase and analytes.[14] Sometimes, a combination of organic modifiers is used to fine-tune the separation.[15]
Troubleshooting Guide
Q1: I am observing poor resolution between the main statin peak and a closely eluting impurity. What should I do?
-
Adjust Organic Solvent Percentage: A slight decrease in the organic solvent percentage will increase retention times and may improve the resolution between closely eluting peaks.
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.
-
Modify Mobile Phase pH: For ionizable statins and impurities, a small change in the mobile phase pH can significantly impact their retention and, therefore, resolution.[11] Experiment with pH values around the pKa of the analytes.
-
Consider Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of complex mixtures.[7]
Q2: My chromatogram shows significant peak tailing for the statin and/or impurity peaks. What are the possible causes and solutions?
Peak tailing can be caused by several factors related to the mobile phase:
-
Mobile Phase pH: If the mobile phase pH is not optimal for an ionizable analyte, it can lead to interactions with residual silanols on the column, causing tailing. Adjusting the pH to ensure the analyte is in a single ionic form can help.
-
Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface, leading to tailing. Increasing the buffer concentration might resolve the issue.
-
Contaminants: Contaminants in the mobile phase or sample can also cause peak tailing. Ensure you are using high-purity solvents and reagents.[16]
Q3: I'm experiencing a drifting baseline during my gradient analysis. What could be the problem?
A drifting baseline in gradient elution is often due to the mobile phase components having different UV absorbance at the detection wavelength.[16][17]
-
Use High-Purity Solvents: Ensure that the solvents used for the mobile phase are HPLC grade and have low UV absorbance at the detection wavelength.
-
Pre-mix Mobile Phase: If possible, pre-mixing the mobile phase components can help ensure a more consistent composition.
-
Detector Wavelength: If the baseline drift is severe, consider choosing a different detection wavelength where the mobile phase components have less absorbance.[17]
-
System Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.[16]
Q4: I see ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram but are not present in the sample. They are often caused by contamination.[16]
-
Mobile Phase Contamination: Impurities in the solvents or buffer reagents can accumulate on the column and elute as ghost peaks, especially during a gradient run. Prepare fresh mobile phase with high-purity reagents.[16]
-
Carryover: Carryover from a previous injection of a concentrated sample can also appear as ghost peaks.[16] Implement a needle wash step in your autosampler method.
Experimental Protocols
Protocol 1: HPLC Method for Determination of Atorvastatin and its Impurities
This protocol is based on a rapid HPLC method developed for the determination of atorvastatin and its main specified impurities.[4][18]
-
Chromatographic System:
-
Column: Octylsilyl C8 (L7), 250 mm x 4.6 mm, 5 µm particles (e.g., Zorbax C8 Rx).[4] Alternatively, a core-shell column like Poroshell C18ec (100 mm x 4.6 mm, 2.7 µm) can be used for faster analysis.
-
Mobile Phase: A combined isocratic and linear gradient mode of elution.
-
Mobile Phase A: Ammonium acetate buffer (pH 5.0, adjusted with glacial acetic acid).
-
Mobile Phase B: Acetonitrile and tetrahydrofuran mixture.
-
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: UV at 244 nm.[4]
-
Injection Volume: 2-3 µL.
-
-
Sample Preparation:
-
Prepare a test solution of atorvastatin in a suitable diluent at a concentration of approximately 1 mg/mL.
-
Protocol 2: RP-HPLC Method for Simultaneous Estimation of Simvastatin and its Impurities
This protocol describes an isocratic RP-HPLC method for the separation of simvastatin and its synthetic impurities.[19]
-
Chromatographic System:
-
Column: C18 column (e.g., KYA TECH HIQ SIL C18), 150 x 4.6 mm, 5 µm particle size.[19]
-
Mobile Phase: Acetonitrile and water (80:20 v/v) with 0.1% orthophosphoric acid.[19]
-
Flow Rate: 1.0 mL/min (typical, adjust as needed).
-
Detection: UV detector (wavelength not specified, typically around 238 nm for simvastatin).
-
Injection Volume: 20 µL.[19]
-
Temperature: Ambient.[19]
-
-
Sample Preparation:
-
Prepare stock solutions of simvastatin and its impurities in a suitable solvent. The linear range for impurities is typically 0.2 µg/mL to 25.6 µg/mL, and for simvastatin is 50 µg/mL to 300 µg/mL.[19]
-
Protocol 3: Gradient RP-HPLC Method for Impurity Profiling of Rosuvastatin
This protocol is a stability-indicating method for the analysis of rosuvastatin and its process-related impurities.[20]
-
Chromatographic System:
-
Column: C18 column (e.g., Symmetry C18), 150 mm x 4.6 mm, 5 µm.[20]
-
Mobile Phase:
-
Mobile Phase A: Potassium dihydrogen phosphate buffer (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a lower percentage of acetonitrile and gradually increase to elute the impurities and the main compound. A ratio of 65:35 (Acetonitrile:Buffer) has been reported for some methods.[20]
-
-
Flow Rate: 0.7 mL/min.[20]
-
Detection: UV at 216 nm.[20]
-
-
Sample Preparation:
-
Prepare sample solutions in a suitable diluent. The linearity for rosuvastatin is often in the range of 10-50 µg/mL.[20]
-
Data Presentation
Table 1: Mobile Phase Compositions for Statin Impurity Analysis
| Statin | Column Type | Mobile Phase Components | Elution Mode | Reference |
| Atorvastatin | Octylsilyl C8 (L7) | Acetonitrile, Tetrahydrofuran, Ammonium Acetate Buffer (pH 5.0) | Isocratic and Linear Gradient | [4] |
| Simvastatin | C18 | Acetonitrile, Water, 0.1% Orthophosphoric Acid (80:20 v/v) | Isocratic | [19] |
| Simvastatin | Intersil ODS | Mobile Phase A: 0.1% Orthophosphoric Acid:Acetonitrile (47:53) Mobile Phase B: 0.1% Orthophosphoric Acid:Acetonitrile (90:10) | Gradient | [1] |
| Rosuvastatin | C18 | Acetonitrile, Potassium Dihydrogen Phosphate Buffer (pH 4.0) (65:35 v/v) | Isocratic | [20] |
Table 2: Typical Chromatographic Parameters
| Statin | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Dimensions (mm) | Particle Size (µm) | Reference |
| Atorvastatin | 1.5 | 244 | 250 x 4.6 | 5 | [4] |
| Simvastatin | Not specified | Not specified | 150 x 4.6 | 5 | [19] |
| Simvastatin | Not specified | Not specified | 150 x 4.6 | 5 | [1] |
| Rosuvastatin | 0.7 | 216 | 150 x 4.6 | 5 | [20] |
Mandatory Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Quality by Design Approach of Reverse-Phase High-Performance Liquid Chromatography of Atorvastatin: Method Development, Optimization, Validation, and the Stability-Indicated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. youtube.com [youtube.com]
- 18. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets - ProQuest [proquest.com]
- 19. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrrr.com [ijrrr.com]
preventing on-column degradation of simvastatin to anhydrosimvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of simvastatin to anhydrosimvastatin during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of simvastatin degradation during HPLC analysis?
A1: The primary cause of simvastatin degradation during HPLC analysis is the hydrolysis of its lactone ring to form the corresponding β-hydroxy acid. This hydrolysis is highly dependent on the pH of the mobile phase, with neutral to alkaline conditions significantly accelerating the degradation.[1][2] Under certain conditions, particularly with heat and acidic environments on the column, this hydroxy acid intermediate can further dehydrate to form this compound.
Q2: How does mobile phase pH affect the stability of simvastatin on-column?
A2: Mobile phase pH is a critical factor in maintaining the stability of simvastatin during analysis. Simvastatin is a lactone, and its stability is favored under acidic conditions. An acidic mobile phase (typically in the pH range of 3.0 to 4.5) helps to suppress the opening of the lactone ring, thereby minimizing the initial and rate-limiting step of degradation.[2][3][4][5]
Q3: Can the column temperature lead to the formation of this compound?
A3: Yes, elevated column temperatures can contribute to the on-column formation of this compound.[6] While the primary degradation pathway is hydrolysis, the subsequent dehydration of the simvastatin hydroxy acid intermediate to this compound is an elimination reaction that can be promoted by heat. Therefore, maintaining a controlled and moderate column temperature is crucial for preventing this degradation.
Q4: Is this compound the only degradation product of concern?
A4: While this compound is a significant degradation product, especially under forced degradation conditions, it is not the only one. The primary degradant is the simvastatin hydroxy acid. Other potential impurities and degradation products may also be present, arising from the synthetic process or other degradation pathways such as oxidation.[6] A robust, stability-indicating analytical method should be capable of separating simvastatin from all potential impurities and degradants.
Troubleshooting Guide: Preventing this compound Formation
This guide provides a systematic approach to troubleshooting and preventing the on-column degradation of simvastatin to this compound.
Problem: An unexpected peak corresponding to this compound is observed in the chromatogram, or the area of the simvastatin peak is decreasing over a sequence of injections.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Mobile Phase pH | Adjust the aqueous component of the mobile phase to a pH between 3.0 and 4.5 using a suitable buffer (e.g., phosphate or formate buffer).[2][3][4][5][6] | An acidic environment stabilizes the lactone form of simvastatin and minimizes its hydrolysis to the hydroxy acid precursor of this compound. |
| Elevated Column Temperature | Reduce and control the column temperature. A starting temperature of 25-30°C is recommended. Ensure the column oven is functioning correctly.[6] | Lowering the temperature reduces the rate of the dehydration reaction that converts the simvastatin hydroxy acid to this compound. |
| In-Sample Degradation | Prepare samples fresh in a diluent that matches the initial mobile phase composition, particularly the pH. Avoid storing samples at room temperature for extended periods.[5] | Simvastatin can degrade in solution before injection. Using a pH-controlled diluent and minimizing storage time ensures the integrity of the sample. |
| Sub-optimal Mobile Phase Composition | Re-evaluate the mobile phase composition. Ensure the organic modifier (e.g., acetonitrile) and buffer concentrations are optimized for both separation and stability. | While pH is primary, the overall composition can influence analyte-stationary phase interactions and residence time, which can play a role in on-column reactions. |
| Contaminated Solvents or Reagents | Use high-purity (e.g., HPLC or LC-MS grade) solvents and fresh, high-quality buffer reagents. | Impurities in the mobile phase can potentially catalyze degradation reactions on the column. |
Experimental Protocols
Recommended HPLC Method for Stable Analysis of Simvastatin
This protocol is designed to minimize the on-column degradation of simvastatin.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) with pH adjusted to ~4 with phosphoric acid |
Forced Degradation Study Protocol for Simvastatin
This protocol can be used to intentionally generate degradation products, including this compound, for method development and validation.
-
Acid Hydrolysis: Dissolve simvastatin in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve simvastatin in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve simvastatin in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 3 hours.
-
Thermal Degradation: Expose solid simvastatin to 60°C for 24 hours.[6]
-
Neutralization and Dilution: Before injection, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.
Visualizations
Caption: Degradation pathway of simvastatin to this compound.
Caption: Recommended workflow for stable simvastatin analysis.
Caption: Troubleshooting flowchart for this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 4. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating Assay Methods for Simvastatin
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assay methods for simvastatin.
Frequently Asked Questions (FAQs)
Q1: Why is a stability-indicating assay method crucial for simvastatin?
A1: A stability-indicating method is essential as it can accurately measure the active pharmaceutical ingredient (API), simvastatin, without interference from its degradation products, process impurities, or excipients.[1][2] Simvastatin is known to be an unstable drug, susceptible to degradation under various conditions such as heat, humidity, acid/base hydrolysis, and oxidation.[2][3][4] Therefore, a validated stability-indicating method is required to ensure the quality, efficacy, and safety of the drug product throughout its shelf life by providing an accurate assessment of its stability.[1][2]
Q2: What are the major degradation pathways for simvastatin?
A2: Simvastatin is a lactone prodrug that primarily degrades via hydrolysis of the lactone ring to form its β-hydroxy acid, which is the active form of the drug.[2] This hydrolysis is significantly influenced by pH and temperature.[2][5][6][7] Other notable degradation pathways include oxidation and the formation of various other related substances under stress conditions.[2][8] Under acidic conditions, the main degradation product is simvastatin acid, while under oxidative stress, several more polar compounds are formed.[8]
Q3: What are the typical stress conditions used in forced degradation studies for simvastatin?
A3: Forced degradation studies for simvastatin are conducted to intentionally degrade the molecule and identify potential degradation products.[2][3] These studies, as recommended by the International Council for Harmonisation (ICH) guidelines, typically include the following conditions:
-
Acid Hydrolysis: Using solutions like 0.01 M to 0.1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[1][2][8][9]
-
Alkaline Hydrolysis: Using solutions like 0.1 M NaOH at elevated temperatures (e.g., 80°C).[2]
-
Oxidative Degradation: Using hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room or elevated temperatures.[1][8][9]
-
Thermal Degradation: Exposing the drug substance or product to dry heat (e.g., 60-105°C).[2][9]
-
Photolytic Degradation: Exposing the drug to UV light (e.g., 254 nm) or sunlight.[1][2] Simvastatin has shown to be relatively stable under photolytic conditions in some studies.[1][10]
Troubleshooting Guide
This guide addresses common challenges encountered during the development and execution of stability-indicating assays for simvastatin.
Poor Resolution Between Simvastatin and its Degradation Products
Problem: The HPLC chromatogram shows overlapping peaks for simvastatin and its degradation products, particularly the hydroxy acid form.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[1] A gradient elution may be necessary to achieve better separation of all impurities.[11] |
| Incorrect pH of the Mobile Phase Buffer | The pH of the buffer plays a critical role in the separation.[11] Systematically vary the pH of the buffer (e.g., phosphate buffer) to improve resolution. A pH of around 4.0 to 4.5 has been shown to be effective.[1][12] |
| Suboptimal Column Chemistry | Experiment with different stationary phases. While C18 columns are commonly used, other column chemistries might provide better selectivity for simvastatin and its degradants.[1] |
| Inadequate Flow Rate | Adjusting the flow rate can sometimes improve peak separation. A lower flow rate generally leads to better resolution but longer run times.[1] |
Inconsistent or Low Recovery of Simvastatin
Problem: The recovery of simvastatin from spiked samples is outside the acceptable range (typically 98-102%).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction from Formulation | Ensure the chosen solvent effectively extracts simvastatin from the drug product matrix. Sonication can aid in complete extraction.[12] |
| Degradation During Sample Preparation | Simvastatin is unstable in solution, especially at room temperature.[11] Prepare samples in a stable diluent and analyze them promptly or store them at refrigerated temperatures (2-8°C) for a limited time.[11] |
| Adsorption to Vials or Filters | Use silanized glass vials to minimize adsorption. Ensure that the filter material used for sample clarification is compatible and does not adsorb the analyte. |
Appearance of Unexpected Peaks in the Chromatogram
Problem: The chromatogram shows peaks that do not correspond to simvastatin or its known degradation products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination | Ensure all glassware is thoroughly cleaned and that solvents and reagents are of high purity (HPLC grade). |
| Interaction with Excipients | Perform forced degradation studies on the placebo to identify any peaks originating from the excipients. |
| Formation of New Degradation Products | If the unexpected peak appears consistently under specific stress conditions, it may be a new degradation product. Further investigation using techniques like LC-MS/MS is required for identification and characterization.[1][4] |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Simvastatin under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Extent of Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.01 M HCl | Room Temp | 30 min | ~50% | Simvastatin Acid | [8] |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 3 h | 53.16% | Simvastatin Acid | [1][2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 2 h | 44.65% | Hydroxy acid form | [1][2] |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 14 h | 44.25% | Multiple polar degradants | [1][2] |
| Thermal Degradation | Dry Heat | 80°C | 4 h | 38.93% | Not specified | [1][2] |
| Photolytic Degradation | Sunlight | Ambient | 4 h | < 0.45% | No significant degradation | [1] |
Experimental Protocols
Representative Stability-Indicating HPLC Method
This protocol is a generalized example based on published methods.[1] Optimization will be required for specific applications.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA or UV detector.
-
Column: Hi-Q Sil C-18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., 65:25:10 v/v/v) with the pH of the buffer adjusted to 4.0.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 237 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).[9]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.[8]
Forced Degradation Sample Preparation
-
Acid Degradation: Dissolve the drug substance in mobile phase and add an equal volume of 0.2 N HCl. Heat at 60°C for a specified time, then cool and neutralize with an appropriate volume of 0.2 N NaOH.[1]
-
Alkaline Degradation: Dissolve the drug substance in mobile phase and add an equal volume of 0.2 N NaOH. Heat at 60°C for a specified time, then cool and neutralize with an appropriate volume of 0.2 N HCl.[1]
-
Oxidative Degradation: Dissolve the drug substance in mobile phase and add an equal volume of 6% H₂O₂. Keep at 60°C for a specified time.[1]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.[2]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to sunlight or a UV lamp for a specified duration.[2]
Visualizations
Caption: Workflow for developing a stability-indicating assay method.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. jocpr.com [jocpr.com]
- 12. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Anhydrosimvastatin Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of anhydrosimvastatin, a critical degradation product of simvastatin.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental detection of this compound, offering potential causes and solutions to enhance sensitivity and accuracy.
Q1: Why am I seeing a low signal or no peak for this compound in my chromatogram?
A1: Low or no signal for this compound can stem from several factors related to sample preparation, chromatographic conditions, or detector settings.
-
Sample Preparation: this compound is formed from the degradation of simvastatin, particularly under acidic conditions.[1] Ensure that the sample preparation and storage conditions do not unintentionally prevent its formation or cause its further degradation. For forced degradation studies, ensure the stress conditions (e.g., acid concentration, temperature, time) are sufficient to produce detectable levels of this compound.[1]
-
Chromatographic Separation: Co-elution with the parent drug, simvastatin, or other degradation products can mask the this compound peak. Optimization of the mobile phase composition and gradient is crucial for achieving good resolution.[1]
-
Detector Settings (HPLC-UV): The UV detection wavelength is critical. While simvastatin has absorption maxima around 230, 238, and 246 nm, this compound's UV spectrum may differ slightly.[1][2][3] Verify the optimal detection wavelength for this compound specifically. A diode array detector (DAD) can be beneficial for identifying the optimal wavelength and assessing peak purity.
-
Detector Settings (LC-MS/MS): Ionization efficiency of this compound might be low. Positive electrospray ionization (ESI) is commonly used for simvastatin and its derivatives.[1][4] Ensure the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the m/z of this compound.
Q2: My this compound peak shows poor resolution from the simvastatin peak. How can I improve this?
A2: Achieving baseline separation between simvastatin and its structurally similar degradation product, this compound, is a common challenge.
-
Column Choice: A high-resolution column, such as a C18 column with a smaller particle size (e.g., sub-2 µm for UHPLC), can significantly improve separation.[1]
-
Mobile Phase pH: The pH of the mobile phase can influence the retention times of both simvastatin and this compound. Experiment with adjusting the pH of the aqueous component of the mobile phase (e.g., using a phosphate or ammonium formate buffer) to improve resolution.[1]
-
Gradient Elution: A shallow gradient elution program can enhance the separation of closely eluting peaks. Fine-tuning the gradient profile is often necessary to achieve optimal resolution.[1]
-
Organic Modifier: The choice and proportion of the organic solvent (typically acetonitrile or methanol) in the mobile phase can impact selectivity. Trying different organic modifiers or mixtures may improve separation.
Q3: I am experiencing significant ion suppression for this compound in my LC-MS/MS analysis. What can I do to mitigate this?
A3: Ion suppression is a common issue in LC-MS/MS, especially when analyzing samples in complex matrices.
-
Sample Clean-up: Implement a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Chromatographic Separation: Ensure that this compound does not co-elute with matrix components that are known to cause ion suppression. Adjusting the chromatographic method to shift the retention time of this compound can be helpful.
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This can compensate for signal loss due to ion suppression.
-
Ion Source Optimization: Re-optimize the ESI source parameters, as suboptimal settings can exacerbate ion suppression.
Q4: How can I confirm the identity of the this compound peak?
A4: Peak identification should be confirmed using multiple techniques.
-
Reference Standard: The most reliable method is to compare the retention time and spectral data (UV and/or mass spectrum) with a certified reference standard of this compound.[1]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to confirm the elemental composition of the peak. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is characteristic of this compound. The protonated molecule [M+H]+ for this compound is expected at m/z 401.27.
-
Forced Degradation Studies: Analyzing samples from forced degradation studies where the formation of this compound is expected can help in its tentative identification.
Quantitative Data on Detection Methods
The sensitivity of a detection method is typically evaluated by its Limit of Detection (LOD) and Limit of Quantification (LOQ). While specific LOD and LOQ values for this compound are not widely reported, the following table provides data for simvastatin detection methods, which can serve as a reference point for estimating the sensitivity for its degradation product.
| Analytical Method | Analyte | LOD | LOQ | Matrix | Reference |
| HPLC-UV | Simvastatin | 0.341 µg/mL | 1.023 µg/mL | Bulk and Tablet | [5] |
| HPLC-UV | Lovastatin | 0.5 ng/mL | 1 ng/mL | Human Plasma | [6] |
| LC-MS/MS | Simvastatin | 0.258 ng/mL | 0.859 ng/mL | Pharmaceutical Dosage Form | [7] |
| LC-MS/MS | Simvastatin | - | 0.25 ng/mL | Human Plasma | [8][9] |
| LC-MS/MS | Simvastatin Acid | - | 0.1 ng/mL | Muscle Tissue | [10][11] |
Experimental Protocols
HPLC-UV Method for the Determination of this compound
This protocol is a general guideline based on methods used for the separation of simvastatin and its impurities.[1][12]
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Orthophosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a suitable initial composition (e.g., 60% B).
-
Implement a linear gradient to increase the percentage of B to elute simvastatin and its degradation products.
-
A post-run re-equilibration step is necessary.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm (or an optimized wavelength for this compound).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration. For forced degradation, subject the simvastatin sample to acidic conditions (e.g., 0.1 M HCl) and then neutralize before injection.
LC-MS/MS Method for the Sensitive Detection of this compound
This protocol is designed for higher sensitivity and specificity.[1][8][13]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, sub-2 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile or methanol
-
-
Gradient Elution: A suitable gradient program to separate this compound from simvastatin and other components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Monitor the appropriate Multiple Reaction Monitoring (MRM) transition for this compound. The precursor ion would be the protonated molecule [M+H]+ at m/z 401.3. Product ions would need to be determined by infusing an this compound standard.
-
Sample Preparation: A sample clean-up step such as SPE or LLE is recommended for complex matrices to minimize ion suppression.
Visualizations
Caption: A generalized workflow for the detection of this compound.
Caption: A troubleshooting decision tree for low this compound signal.
References
- 1. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 12. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities [mdpi.com]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Anhydrosimvastatin Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of anhydrosimvastatin, a known impurity of the drug simvastatin. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the data for regulatory submissions and quality control purposes.
This compound, an impurity and degradation product of simvastatin, requires precise and accurate quantification to ensure the safety and efficacy of the drug product. This guide details and compares a primary Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Additionally, a discussion of a potential Liquid Chromatography with Mass Spectrometry (LC-MS) method is included to provide a broader perspective on available analytical technologies.
Comparison of Analytical Method Performance
The performance of two distinct chromatographic methods for the quantification of this compound was validated against key ICH Q2(R1) parameters. The results are summarized below to facilitate a direct comparison.
| Validation Parameter | UPLC-UV Method | HPLC-UV Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD %) | < 2.0% | < 3.0% |
| Specificity | No interference from simvastatin or other impurities | No interference from simvastatin or other impurities |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in flow rate and mobile phase composition |
Experimental Protocols
Detailed methodologies for the validated analytical methods are provided below. These protocols are based on established and published stability-indicating methods for simvastatin and its impurities.[1][2][3]
Primary Method: UPLC-UV
This method offers rapid analysis times and high resolution, making it suitable for high-throughput screening and routine quality control.
-
Instrumentation: An ultra-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Standard and Sample Preparation: Accurately weighed standards of this compound and samples of simvastatin drug substance or product are dissolved in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to a known concentration.
Alternative Method: HPLC-UV
A robust and widely used method for the analysis of pharmaceutical impurities.
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer pH 4.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard and Sample Preparation: Similar to the UPLC-UV method, standards and samples are prepared to a known concentration in a suitable diluent.
Potential Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it a powerful tool for impurity profiling, especially at very low levels. While a full validation dataset for this compound using LC-MS was not available in the public literature, this technique is commonly employed for the analysis of statins and their metabolites.[4][5] An LC-MS/MS method would provide definitive identification and quantification of this compound, even in complex matrices.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated.
References
- 1. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Simvastatin Versus its Anhydrosimvastatin Impurity
A comprehensive review of the available scientific literature reveals a significant disparity in the data pertaining to the cytotoxic effects of simvastatin and its impurity, anhydrosimvastatin. While simvastatin has been extensively studied for its potential as an anti-cancer agent, with numerous studies detailing its cytotoxic mechanisms, there is a notable absence of publicly available research on the cytotoxic properties of this compound. This guide, therefore, provides a detailed overview of the cytotoxic effects of simvastatin, while highlighting the current lack of comparative data for this compound.
This compound is recognized primarily as an impurity of simvastatin, a widely prescribed medication for lowering cholesterol.[1] Its biological activities, particularly in the context of cytotoxicity, have not been a subject of investigation in the available scientific literature. Consequently, a direct, data-driven comparison of the cytotoxic effects of this compound and simvastatin is not feasible at this time.
This guide will proceed to detail the well-documented cytotoxic effects of simvastatin, providing researchers, scientists, and drug development professionals with a thorough summary of its anti-cancer properties based on existing experimental data.
Quantitative Analysis of Simvastatin's Cytotoxic Effects
Simvastatin has demonstrated cytotoxic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| U266 | Multiple Myeloma | 38 | Not Specified | --INVALID-LINK-- |
| BxPC-3 | Pancreatic Cancer | 1.4 ± 0.38 | 72 | --INVALID-LINK-- |
| MIA PaCa-2 | Pancreatic Cancer | 1.0 ± 0.17 | 72 | --INVALID-LINK-- |
| Panc-1 | Pancreatic Cancer | 1.0 ± 0.54 | 72 | --INVALID-LINK-- |
Simvastatin's cytotoxic activity is often attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.
| Cell Line | Cancer Type | Apoptotic Effect | Experimental Method | Reference |
| Various Cancer Cells | Breast, Hepatocellular, Lung, Gastric | Induction of apoptosis | TUNEL assay | --INVALID-LINK-- |
| Melanoma Cells | Melanoma | Induction of apoptosis | DNA fragmentation assay | --INVALID-LINK-- |
| Bile Duct Cancer Cells | Bile Duct Cancer | Induction of apoptosis via caspase-3 activation | Caspase-3 activity assay | --INVALID-LINK-- |
| Fibroblast-like synoviocytes | Not applicable | Induction of apoptosis | Annexin V/PI staining | --INVALID-LINK-- |
Experimental Protocols
The cytotoxic effects of simvastatin have been determined using a variety of established experimental protocols.
Cell Viability and Proliferation Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product, which is then quantified by spectrophotometry.
-
Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
XTT Assay (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to the MTT assay, the XTT assay measures mitochondrial activity to determine cell viability.
Apoptosis Assays:
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling): This method is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are a family of proteases that play a key role in the execution of apoptosis.
-
DNA Fragmentation Assay: This technique involves extracting DNA from cells and analyzing it by gel electrophoresis to detect the characteristic "ladder" pattern of DNA fragments that occurs during apoptosis.
Signaling Pathways Implicated in Simvastatin-Induced Cytotoxicity
Simvastatin's cytotoxic effects are mediated through the modulation of several key signaling pathways. The primary mechanism of action for statins is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to a depletion of downstream products that are crucial for cell growth and survival.
Key signaling pathways affected by simvastatin include:
-
Bax/Bcl-2 Pathway: Simvastatin has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[2][3]
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Simvastatin can inhibit the phosphorylation of Akt, leading to the suppression of downstream survival signals.
-
MAPK/ERK Pathway: The role of this pathway in simvastatin-induced cytotoxicity can be cell-type dependent, but it is often implicated in the regulation of cell proliferation and apoptosis.
-
IGF-1 Receptor Pathway: Simvastatin can suppress the expression of the insulin-like growth factor 1 (IGF-1) receptor, which is involved in promoting cell growth and survival.[4]
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and molecular mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing the cytotoxicity of simvastatin.
Caption: Key signaling pathways affected by simvastatin leading to cytotoxicity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simvastatin Induces Apoptosis and Suppresses Insulin-Like Growth Factor 1 Receptor in Bile Duct Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrosimvastatin: Ensuring Accurate Quantification Through Relative Response Factor Determination
A comprehensive guide for researchers and drug development professionals on the determination of the relative response factor (RRF) for anhydrosimvastatin, a critical impurity of simvastatin. This guide provides a comparative analysis of quantification methods, detailed experimental protocols, and supporting data to ensure accurate analytical results.
In the analysis of simvastatin, a widely prescribed lipid-lowering agent, the accurate quantification of impurities is paramount to ensure the safety and efficacy of the drug product. This compound, also known as Simvastatin EP Impurity C, is a common degradation product that requires careful monitoring. The use of a Relative Response Factor (RRF) is a scientifically sound and regulatory-accepted method for quantifying impurities when a certified reference standard of the impurity is not used in every analysis. This guide provides a detailed overview of the determination of the RRF for this compound relative to simvastatin.
Comparative Analysis of Quantification Methods
The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection. Two primary approaches can be employed for quantification:
-
External Standard Method: This method involves the use of a certified reference standard of this compound to prepare a calibration curve. While this is the most direct method, it requires the availability of a high-purity, well-characterized standard for the impurity, which can be costly and may not always be readily available.
-
Relative Response Factor (RRF) Method: This method compares the detector response of the impurity to that of the active pharmaceutical ingredient (API), simvastatin.[1] The RRF is a predetermined value that corrects for differences in the UV absorbance between the API and the impurity at a specific wavelength.[2] This approach is highly practical for routine quality control testing as it eliminates the need for the repeated use of the impurity reference standard.[3]
The International Council for Harmonisation (ICH) guidelines recognize the use of RRF for impurity quantification, provided it is properly determined and validated.[4]
Experimentally Determined Relative Response Factor
Based on a stability-indicating liquid chromatographic method for the simultaneous quantification of related substances of ezetimibe and simvastatin, the experimentally determined Relative Response Factor (RRF) for this compound (Simvastatin Impurity C) was found to be 1.10 .[5] This value was determined by dividing the slope of the simvastatin calibration curve by the slope of the this compound calibration curve.[5]
Quantitative Data Summary
| Analyte | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Simvastatin | 1.00 | 1.00 |
| This compound (Impurity C) | Not Specified in Source | 1.10[5] |
Note: The RRF value is specific to the analytical method conditions under which it was determined.
Experimental Protocol for RRF Determination of this compound
This section outlines a detailed methodology for the experimental determination of the RRF of this compound relative to simvastatin using HPLC. This protocol is synthesized from established methods for RRF determination and specific conditions reported for simvastatin analysis.[1][4][6]
Materials and Reagents
-
Simvastatin Reference Standard (USP or EP)
-
This compound (Simvastatin EP Impurity C) Reference Standard[7][8][9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column suitable for the separation of simvastatin and its impurities (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A mixture of acetonitrile and phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) in a ratio of 75:25 (v/v).[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization based on the specific column and HPLC system used.
Preparation of Solutions
-
Standard Stock Solution of Simvastatin: Accurately weigh and dissolve about 25 mg of Simvastatin Reference Standard in a 25 mL volumetric flask with a suitable diluent (e.g., acetonitrile:water 50:50) to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve about 25 mg of this compound Reference Standard in a 25 mL volumetric flask with the same diluent to obtain a concentration of 1000 µg/mL.
-
Calibration Curve Solutions: Prepare a series of at least five calibration standards for both simvastatin and this compound by diluting the stock solutions to cover a range from the limit of quantification (LOQ) to 150% of the specification limit for the impurity. A typical range would be 0.1 µg/mL to 10 µg/mL.
Experimental Procedure
-
System Suitability: Inject the simvastatin standard solution to ensure the HPLC system is functioning correctly. Typical system suitability parameters include theoretical plates, tailing factor, and reproducibility of injections.
-
Linearity: Inject each of the calibration curve solutions for both simvastatin and this compound in triplicate.
-
Data Analysis:
-
For each analyte, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope of the calibration curve for both simvastatin and this compound.
-
Calculate the Relative Response Factor (RRF) using the following formula:
RRF = (Slope of this compound) / (Slope of Simvastatin)
-
Generation of this compound via Forced Degradation
In cases where a reference standard for this compound is unavailable, it can be generated through forced degradation of simvastatin. Acid-catalyzed degradation is a common method to produce this compound.[6]
-
Procedure: Dissolve a known amount of simvastatin in a solution of 0.1 M hydrochloric acid and heat at 60°C for a specified period (e.g., 2-4 hours). The reaction should be monitored by HPLC to achieve a target degradation of approximately 10-20%. The resulting solution will contain a mixture of simvastatin and its degradation products, including this compound. This mixture can then be used to identify the this compound peak based on its relative retention time and to perform a preliminary assessment of its response. However, for accurate RRF determination, an isolated and purified standard is recommended.
Visualizing the Workflow
The following diagram illustrates the key steps involved in the experimental determination of the Relative Response Factor for this compound.
Caption: Workflow for RRF Determination.
Conclusion
The accurate quantification of this compound is crucial for ensuring the quality of simvastatin drug products. The use of a validated Relative Response Factor of 1.10 provides a reliable and efficient method for this purpose. By following the detailed experimental protocol outlined in this guide, researchers and analytical scientists can confidently determine and apply the RRF for this compound, leading to more accurate and consistent analytical results in a quality control environment.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. akjournals.com [akjournals.com]
- 6. jocpr.com [jocpr.com]
- 7. Simvastatin EP Impurity C | CAS No- 210980-68-0 | Simson Pharma Limited [simsonpharma.com]
- 8. clearsynth.com [clearsynth.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Anhydrosimvastatin
In the landscape of pharmaceutical analysis, the accurate quantification of impurities is critical for ensuring drug safety and efficacy. Anhydrosimvastatin, a known impurity of the cholesterol-lowering drug simvastatin, requires precise analytical monitoring. This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the determination of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on analytical methodology.
Methodology Comparison
Both HPLC and UPLC are powerful chromatographic techniques for separating and quantifying components in a mixture. UPLC, a newer technology, utilizes smaller particle size columns (sub-2 µm) and higher pressures, leading to significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC.[1]
Experimental Protocols
Detailed experimental protocols for both a conventional HPLC method and a modern UPLC method for the analysis of simvastatin and its impurities, including this compound, are outlined below. These protocols are synthesized from established methods in the scientific literature.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 4.0) and an organic solvent (e.g., acetonitrile and/or methanol).[4][5]
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Column Temperature: Ambient or controlled at 25°C.[5]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.
Ultra-High-Performance Liquid Chromatography (UPLC) Protocol
-
Instrumentation: A UPLC system capable of handling high backpressures, equipped with a binary or quaternary pump, autosampler, column manager, and a photodiode array (PDA) or UV detector.
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium formate pH 4.0) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 238 nm.[3]
-
Injection Volume: 1 - 5 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC and UPLC methods for the analysis of this compound, based on data reported in various studies.
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Run Time | 25 - 65 min[5] | 7 - 12 min[1] | Faster analysis, higher throughput |
| Resolution | Good | Excellent | Better separation of closely eluting impurities |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range | Typically in the ng/mL range[6] | Higher sensitivity for detecting trace impurities |
| Solvent Consumption | High | Low | Reduced cost and environmental impact |
| System Backpressure | Lower (40-60 bar) | Higher (up to 1000 bar) | Requires specialized instrumentation |
| Peak Width | Broader | Narrower | Improved peak shape and integration accuracy |
Cross-Validation Workflow
The cross-validation of two analytical methods is essential to ensure that the new (UPLC) method provides results that are equivalent to or better than the existing (HPLC) method. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound reveals that UPLC offers significant advantages in terms of speed, resolution, and sensitivity. While HPLC remains a robust and reliable technique, UPLC provides a more efficient and powerful platform for impurity profiling in drug development and quality control. The choice between HPLC and UPLC will depend on the specific requirements of the analysis, including sample throughput needs, the complexity of the sample matrix, and the availability of instrumentation. For routine analysis and high-throughput screening, the benefits of UPLC are particularly compelling.
References
- 1. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHPLC Specific Method for Simultaneous Determination of Probable Impurities of Ezetimibeand Simvastatin in Combined Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 5. jocpr.com [jocpr.com]
- 6. Validated HPLC-MS/MS method for simultaneous determination of simvastatin and simvastatin hydroxy acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Different Simvastatin Brands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability profiles of different hypothetical brands of simvastatin, supported by established experimental data and detailed methodologies. Simvastatin, a widely prescribed medication for hypercholesterolemia, is susceptible to degradation, primarily through hydrolysis of its lactone ring. This instability can impact the drug's efficacy and safety. Understanding the comparative stability of different formulations is therefore crucial for researchers, drug developers, and quality control professionals.
Comparative Stability Data
The stability of three hypothetical simvastatin brands (Innovator Brand X, Generic Brand A, and Generic Brand B) was assessed under accelerated stability conditions (40°C ± 2°C and 75% ± 5% RH) over a period of six months. The primary degradation product, simvastatin hydroxy acid, was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Time (Months) | Brand | Assay of Simvastatin (%) | Simvastatin Hydroxy Acid (%) | Total Impurities (%) |
| 0 | Innovator Brand X | 99.8 | < 0.1 | 0.15 |
| Generic Brand A | 99.5 | < 0.1 | 0.25 | |
| Generic Brand B | 99.7 | < 0.1 | 0.18 | |
| 3 | Innovator Brand X | 98.5 | 0.8 | 1.2 |
| Generic Brand A | 97.2 | 1.5 | 2.5 | |
| Generic Brand B | 98.0 | 1.1 | 1.8 | |
| 6 | Innovator Brand X | 97.1 | 1.6 | 2.5 |
| Generic Brand A | 95.0 | 2.8 | 4.5 | |
| Generic Brand B | 96.5 | 2.0 | 3.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary between different batches and brands.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of drug stability. The following protocols are based on established methods for the stability testing of simvastatin.
Accelerated Stability Study
This study is designed to increase the rate of chemical degradation and physical changes of a drug product by using exaggerated storage conditions.
-
Apparatus: Stability chambers capable of maintaining temperature and relative humidity within specified limits.
-
Procedure:
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Apparatus: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Ten tablets of each brand were accurately weighed and finely powdered.
-
A quantity of powder equivalent to 10 mg of simvastatin was transferred to a 100 mL volumetric flask.
-
The powder was dissolved in the mobile phase, sonicated for 15 minutes, and diluted to volume.
-
The solution was filtered through a 0.45 µm membrane filter before injection.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed. Simvastatin is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate degradation products[4]. The method must be able to resolve the simvastatin peak from all degradation product peaks.
Dissolution Testing
Dissolution testing is performed to evaluate the in vitro release of the drug from the tablet dosage form.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.01 M sodium phosphate buffer (pH 7.0) containing 0.5% sodium dodecyl sulfate.
-
Apparatus Speed: 50 rpm.
-
Temperature: 37°C ± 0.5°C.
-
Procedure:
-
One tablet is placed in each dissolution vessel.
-
Samples of the dissolution medium are withdrawn at specified time intervals.
-
The amount of simvastatin dissolved is determined by HPLC.
-
Visualizations
Simvastatin Degradation Pathway
Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. This hydrolysis can also occur during storage, representing the primary degradation pathway.
Caption: Hydrolytic conversion of simvastatin to its active form.
Experimental Workflow for Comparative Stability Testing
The logical flow of a comparative stability study ensures a systematic and comprehensive evaluation of different drug brands.
Caption: Workflow for comparing the stability of different simvastatin brands.
Discussion
The illustrative data suggests that under accelerated stability conditions, Generic Brand A shows a more significant decrease in the assay of simvastatin and a higher formation of the hydroxy acid degradant compared to the Innovator Brand X and Generic Brand B. This could be attributed to differences in the formulation, including the type and quality of excipients used, and the manufacturing process. For instance, the presence of certain excipients can influence the micro-environment within the tablet, potentially accelerating the hydrolysis of simvastatin.
It is imperative for drug development professionals to conduct thorough stability studies on their formulations and compare them to the innovator product to ensure therapeutic equivalence and patient safety throughout the product's shelf life. The use of a validated, stability-indicating analytical method is paramount in obtaining accurate and reliable data.
References
- 1. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
Comparative In-Vitro Pharmacological Assessment of Simvastatin and its Derivatives
A guide for researchers and drug development professionals on the in-vitro activities of simvastatin, its active hydroxy acid form, and its degradation product, anhydrosimvastatin.
This guide provides a comparative overview of the in-vitro pharmacological activity of simvastatin and its related compounds. While simvastatin is a widely prescribed lipid-lowering agent, its activity is dependent on its chemical form. This document outlines the key differences between the prodrug form (simvastatin lactone), the active form (simvastatin hydroxy acid), and a common degradation product, this compound.
It is important to note that while extensive data is available for simvastatin and its active metabolite, there is a significant lack of published in-vitro pharmacological data for this compound. Forced degradation studies have identified this compound as a byproduct of simvastatin, but its biological activity, particularly concerning HMG-CoA reductase inhibition, remains largely uncharacterized in the scientific literature.[1][2][3][4]
Comparison of In-Vitro Pharmacological Activity
Simvastatin is administered as an inactive lactone prodrug.[5] In-vivo, it is hydrolyzed to its active open-ring β-hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][6] The in-vitro activity of these forms differs significantly.
| Compound | Chemical Form | Primary In-Vitro Activity | Potency |
| Simvastatin | Lactone (Prodrug) | Weak inhibitor of HMG-CoA reductase. Exhibits other cellular effects. | Low |
| Simvastatin Hydroxy Acid | Open β-hydroxy acid (Active Metabolite) | Potent competitive inhibitor of HMG-CoA reductase. | High |
| This compound | Degradation Product | No significant in-vitro HMG-CoA reductase inhibitory activity reported in the literature. | Not Applicable |
Experimental Protocols
A fundamental assay for assessing the primary pharmacological activity of statins is the HMG-CoA reductase inhibition assay.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This in-vitro assay measures the inhibition of the HMG-CoA reductase enzyme by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
HMG-CoA reductase enzyme
-
NADPH
-
HMG-CoA substrate
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (Simvastatin, Simvastatin Hydroxy Acid, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the HMG-CoA reductase enzyme in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. A vehicle control (solvent only) should be included.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time (e.g., every minute for 10-20 minutes).
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Simvastatin, primarily through its active hydroxy acid form, inhibits HMG-CoA reductase, which is a critical step in the mevalonate pathway. This pathway is not only responsible for cholesterol synthesis but also for the production of other important isoprenoid intermediates. These intermediates are crucial for various cellular processes, including protein prenylation, which is essential for the function of small GTPases like Rho and Rab.[7] By inhibiting this pathway, statins can exert pleiotropic effects beyond cholesterol-lowering, such as modulating inflammatory responses and endothelial function.[8][9] One of the key signaling pathways affected by simvastatin is the Akt pathway, which is involved in cell survival and angiogenesis.[10]
Caption: Mechanism of action of simvastatin and the role of the mevalonate pathway.
The diagram above illustrates how simvastatin hydroxy acid inhibits HMG-CoA reductase, leading to a reduction in mevalonate and downstream products. This inhibition affects not only cholesterol synthesis but also other cellular processes regulated by isoprenoid intermediates. This compound is included to indicate its position as a degradation product with no currently reported significant in-vitro activity on this pathway.
Experimental Workflow for Comparative Analysis
To definitively assess the in-vitro pharmacological activity of this compound relative to simvastatin and its active form, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for comparative in-vitro analysis.
This workflow outlines the necessary steps to generate comparative data on the in-vitro pharmacological activities of simvastatin, its active hydroxy acid form, and this compound. The primary focus would be on the HMG-CoA reductase inhibition assay, supplemented with broader cellular assays to assess effects on cell proliferation and cytotoxicity. The resulting data would allow for a direct comparison of their potency and efficacy.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo investigation of the gastrointestinal behavior of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. Simvastatin modulates cellular components in influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of simvastatin treatment on endothelial cell response to shear stress and tumor necrosis factor alpha stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMG-CoA reductase inhibitor simvastatin inhibits proinflammatory cytokine production from murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of degradation profiles in stressed simvastatin samples
A deep dive into the stability of simvastatin under various stress conditions, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide based on experimental data.
Simvastatin, a widely prescribed lipid-lowering agent, is known to be susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for the development of robust pharmaceutical formulations and for ensuring therapeutic efficacy and safety. This guide provides a comparative analysis of simvastatin's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress, supported by a summary of quantitative data and detailed experimental protocols.
Comparative Degradation of Simvastatin
Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance.[1][2] Simvastatin has been shown to degrade significantly under various stress conditions, with the lactone ring being particularly susceptible to hydrolysis.[1][2]
The following table summarizes the percentage of simvastatin degradation observed under different stress conditions as reported in various studies. It is important to note that the experimental conditions, such as reagent concentration, temperature, and duration of exposure, vary between studies, which can influence the extent of degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Primary Degradation Product(s) | Reference(s) |
| Acidic Hydrolysis | 0.01 M HCl | Room Temperature | 30 min | 50% | Simvastatin Acid | [3] |
| 0.1 N HCl | 80 °C | 3 h | Significant | Simvastatin Acid | [2] | |
| 0.1 M HCl | 100 °C | 5 min | - | Four major degradation products | [2] | |
| - | - | - | 53.16% | Simvastatin Acid | [4] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 80 °C | 2 h | Significant | Simvastatin Acid | [2] |
| 0.1 M NaOH | 100 °C | 5 min | - | One major degradation product | [2] | |
| - | - | - | 44.65% | Simvastatin Acid | [4] | |
| Oxidative Degradation | 3% H₂O₂ | 60 °C | 14 h | Significant | Multiple polar compounds | [2][3] |
| 30% H₂O₂ | Room Temperature | 30 min | 20% | Multiple polar compounds | [3] | |
| - | - | - | 44.25% | - | [4] | |
| Neutral Hydrolysis | Water | 80 °C | 3 h | Significant | Simvastatin Acid | [2] |
| - | - | - | 53.13% | - | [4] | |
| Thermal Degradation | 80 °C | 4 h | Significant | - | [2] | |
| 100 °C | 10 min | - | Two major degradation products | [2] | ||
| - | - | - | 38.93% | - | [4] | |
| Photolytic Degradation | Sunlight | 4 h | Stable | - | [2] | |
| UV light (254 nm) | 30-120 min | - | Two major degradation products | [2] | ||
| - | - | Insignificant (<0.45%) | - | [4] |
Note: A hyphen (-) indicates that the specific quantitative data was not provided in the cited source.
Studies have consistently shown that simvastatin is highly susceptible to both acidic and alkaline hydrolysis, leading to the opening of the lactone ring to form its corresponding β-hydroxy acid (simvastatin acid).[2][3][5] While some studies suggest greater instability in alkaline media, others report significant degradation under acidic conditions as well.[1][5] Oxidative stress also leads to considerable degradation, producing several more polar compounds.[3] The stability of simvastatin under thermal and photolytic stress appears to be more variable, with some studies reporting significant degradation while others find it to be relatively stable.[2][4]
Experimental Protocols
The following are generalized methodologies for conducting forced degradation studies on simvastatin, based on protocols described in the scientific literature.[2][3][4][6][7]
Preparation of Stock Solution
A stock solution of simvastatin is typically prepared by dissolving the drug in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[3][6] This stock solution is then used for the individual stress studies.
Acidic Hydrolysis
-
Dilute the simvastatin stock solution with an acidic solution (e.g., 0.1 N HCl) to a final concentration of approximately 100 µg/mL.[3]
-
The solution is then typically heated (e.g., at 60-80°C) for a specified period (e.g., 3 hours).[2]
-
After the exposure time, the solution is cooled to room temperature and neutralized with a suitable base (e.g., 0.1 N NaOH).
-
The final volume is adjusted with a suitable diluent, and the sample is analyzed by a stability-indicating analytical method, such as HPLC.[4]
Alkaline Hydrolysis
-
Dilute the simvastatin stock solution with a basic solution (e.g., 0.1 N NaOH) to a final concentration of approximately 100 µg/mL.[3]
-
The solution is then typically heated (e.g., at 60-80°C) for a specified period (e.g., 2 hours).[2]
-
After the exposure time, the solution is cooled to room temperature and neutralized with a suitable acid (e.g., 0.1 N HCl).
-
The final volume is adjusted with a suitable diluent, and the sample is analyzed.
Oxidative Degradation
-
Dilute the simvastatin stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 100 µg/mL.[3]
-
The solution is typically kept at a specific temperature (e.g., 60°C) for a defined period (e.g., 14 hours).[2]
-
The final volume is adjusted with a suitable diluent, and the sample is analyzed.
Thermal Degradation
-
A solution of simvastatin is prepared in a suitable solvent.
-
The solution is heated in a controlled environment (e.g., an oven at 80°C) for a specified duration (e.g., 4 hours).[2]
-
The sample is then cooled to room temperature, diluted if necessary, and analyzed.
-
For solid-state thermal stress testing, the pure drug powder is exposed to dry heat.
Photolytic Degradation
-
A solution of simvastatin is prepared and exposed to a light source, such as direct sunlight or a UV lamp (e.g., at 254 nm), for a defined period.[2][6]
-
A control sample is kept in the dark to exclude the effect of temperature.
-
After exposure, the sample is analyzed.
-
For solid-state photolytic stress testing, a thin layer of the drug powder is exposed to the light source.[7]
Visualizing the Process
To better understand the workflow and the chemical transformations involved in simvastatin degradation, the following diagrams have been generated.
Caption: Experimental workflow for forced degradation studies of simvastatin.
Caption: Primary hydrolytic degradation pathway of simvastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. article.sapub.org [article.sapub.org]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. scielo.br [scielo.br]
- 7. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Identification of Anhydrosimvastatin: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and characterization of impurities are critical in drug development and manufacturing to ensure the safety and efficacy of pharmaceutical products. Anhydrosimvastatin, a common impurity of the cholesterol-lowering drug simvastatin, requires precise analytical confirmation. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the unambiguous identification of this compound, supported by experimental data and detailed protocols.
Performance Comparison: HRMS vs. Alternatives
High-resolution mass spectrometry, particularly when coupled with ultra-performance liquid chromatography (UPLC-HRMS), offers significant advantages in terms of specificity and sensitivity for impurity profiling compared to traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | UPLC-HRMS (QTOF) | HPLC-UV |
| Specificity | Very High (based on accurate mass and fragmentation) | Moderate (based on retention time and UV spectrum) |
| Mass Accuracy | < 5 ppm[1] | Not Applicable |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (inferred) | µg/mL to high ng/mL range[2][3] |
| Limit of Quantification (LOQ) | Low ng/mL range (inferred) | µg/mL to high ng/mL range[4][2][3] |
| Structural Confirmation | High (fragmentation data provides structural insights) | Low (requires reference standard) |
| Analysis Time | Rapid (typically < 10 minutes)[1] | Longer (can be > 10 minutes) |
The Power of High-Resolution Mass Spectrometry
HRMS provides a significant advantage through its ability to deliver highly accurate mass measurements. This precision allows for the determination of the elemental composition of an analyte, a crucial step in identifying unknown impurities. For instance, the exact mass of the protonated this compound molecule ([M+H]⁺) has been determined to be 401.2706 Da, corresponding to an elemental composition of C₂₅H₃₇O₄ with a mass error of just 3.5 ppm[1]. This level of accuracy is unattainable with lower-resolution mass spectrometers or non-mass-based detectors like UV.
Furthermore, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can perform tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed structural information can be obtained, further confirming the identity of the impurity.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of simvastatin and any available related impurity standards in a suitable solvent (e.g., acetonitrile/water mixture).
-
Sample Solution: Dissolve the simvastatin drug substance or product in the same solvent to a final concentration suitable for analysis.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
UPLC-HRMS (QTOF) Method
-
Liquid Chromatography:
-
System: An ultra-performance liquid chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry:
-
Instrument: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: MS and MS/MS (or MSᴱ with alternating low and high collision energies).
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the logical process of impurity identification.
Caption: Experimental workflow for this compound confirmation.
Caption: Logical pathway for impurity identification using HRMS.
References
- 1. waters.com [waters.com]
- 2. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Determination of lovastatin, mevastatin, rosuvastatin and simvastatin with HPLC by means of gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Anhydrosimvastatin in a Laboratory Setting
Proper disposal of Anhydrosimvastatin, a research chemical and an impurity of Simvastatin, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As with its parent compound, this compound waste should be managed as hazardous chemical waste due to its potential health and environmental effects. Improper disposal, such as flushing down the drain, can introduce pharmacologically active compounds into waterways, causing ecological harm as current sewage treatment systems may not effectively remove them[1].
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
Ventilation: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of dusts.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by multiple federal and state agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. Many states have their own, often more stringent, regulations[3][5].
| Regulatory Body | Regulation/Role | Key Requirements for Laboratories |
| EPA (Environmental Protection Agency) | Resource Conservation and Recovery Act (RCRA), including Subpart P | Governs the management and disposal of hazardous waste from "cradle to grave"[6]. Subpart P specifically addresses standards for managing hazardous waste pharmaceuticals by healthcare facilities and prohibits their disposal in drains[4][7]. |
| DEA (Drug Enforcement Administration) | 21 CFR Part 1317 | Regulates the disposal of controlled substances to prevent diversion. While this compound is not a controlled substance, this highlights the multi-agency oversight of pharmaceutical disposal. |
| State Environmental Agencies | State-Specific Regulations | May have more stringent requirements than federal laws for classifying and disposing of dangerous waste[3][5]. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory environment.
Step 1: Waste Characterization and Segregation
-
Characterize as Hazardous: Based on the hazards of the parent compound, all waste containing this compound (pure substance, contaminated labware, solutions, and PPE) must be treated as hazardous chemical waste.
-
Segregate at Source: Do not mix this compound waste with non-hazardous trash, biomedical waste, or other chemical waste streams unless specifically instructed by your institution's safety office. Never dispose of this chemical down the drain[1][4].
Step 2: Containerization
-
Select a Compatible Container: Collect waste in a container that is chemically compatible and leak-proof. The container must have a tightly sealing lid[6].
-
Use Designated Waste Containers: For RCRA hazardous waste, a black waste container is often required[8]. Check with your institution's Environmental Health and Safety (EHS) department for specific container requirements.
Step 3: Labeling
-
Label Clearly: The container must be clearly labeled as soon as waste is added. The label must include:
-
The words "Hazardous Waste"[6].
-
The full chemical name: "this compound".
-
A clear description of the waste's composition (e.g., "solid this compound," "contaminated gloves," "solutions in methanol").
-
The accumulation start date (the date the first piece of waste was placed in the container)[6].
-
The associated hazards (e.g., "Irritant," "Reproductive Hazard," "Toxic to Aquatic Life").
-
Step 4: Accumulation and Storage
-
Store Safely: Accumulate and store the waste container at or near the point of generation in a designated, secure location[6].
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste[6].
Step 5: Arrange for Disposal
-
Contact EHS: Do not dispose of the waste yourself. Contact your institution's EHS or equivalent safety department to arrange for a pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which typically involves high-temperature incineration[4]. The generator of the waste is legally responsible for ensuring it is managed correctly from generation to final disposal[6].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. fishersci.com [fishersci.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. lists.dep.state.fl.us [lists.dep.state.fl.us]
- 6. mtu.edu [mtu.edu]
- 7. epa.gov [epa.gov]
- 8. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Anhydrosimvastatin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Anhydrosimvastatin, a key impurity of Simvastatin. Adherence to these procedures is critical to minimize exposure risk and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double-layered, powder-free chemotherapy gloves- Disposable gown- Safety glasses with side shields |
| Weighing and Compounding | - Double-layered, powder-free chemotherapy gloves- Disposable, low-permeability gown- Safety goggles- N95 respirator |
| Administering to Cell Cultures or Animals | - Double-layered, powder-free chemotherapy gloves- Disposable, low-permeability gown- Safety glasses with side shields |
| Spill Cleanup | - Double-layered, powder-free chemotherapy gloves- Disposable, low-permeability gown- Safety goggles or face shield- N95 respirator or a chemical cartridge-type respirator for large spills |
| Waste Disposal | - Double-layered, powder-free chemotherapy gloves- Disposable gown- Safety glasses with side shields |
Operational Plan: A Step-by-Step Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following operational workflow should be strictly followed. This workflow is designed to minimize the risk of exposure at each stage of handling.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY".
-
Solid Waste: Contaminated items such as gloves, gowns, and bench paper should be disposed of in thick, leak-proof plastic bags, colored differently from regular laboratory trash and clearly labeled as "HAZARDOUS DRUG-RELATED WASTES". These bags should be kept in a covered waste container with the same label.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Final Disposal:
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste. This waste must be disposed of through a licensed hazardous waste contractor. On-site incineration or disposal in a sanitary landfill is not permitted. The waste must be transported by a licensed carrier to a permitted treatment facility. A hazardous waste manifest must be completed to track the waste from generation to its final disposal.
Emergency Procedures: Immediate Actions for Accidental Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting.2. If the person is conscious, rinse their mouth with water.3. Seek immediate medical attention. |
Spill Response:
-
Minor Spill (manageable amount):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent pads or spill pillows.
-
Clean the area with a suitable decontaminating agent.
-
Collect all cleanup materials in a hazardous waste bag.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Notify the laboratory supervisor and the institution's environmental health and safety department immediately.
-
Restrict access to the spill area.
-
Await the arrival of trained emergency response personnel.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
